1,4,5,8,9,10-Hexahydroanthracene
Description
BenchChem offers high-quality 1,4,5,8,9,10-Hexahydroanthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,5,8,9,10-Hexahydroanthracene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4,5,8,9,10-hexahydroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRAWXJRDXDHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2=C1CC3=C(C2)CC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207851 | |
| Record name | 1,4,5,8,9,10-Hexahydroanthracene | |
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Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
| Record name | 1,4,5,8,9,10-Hexahydroanthracene | |
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CAS No. |
5910-28-1 | |
| Record name | 1,4,5,8,9,10-Hexahydroanthracene | |
| Source | CAS Common Chemistry | |
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| Record name | 1,4,5,8,9,10-Hexahydroanthracene | |
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| Record name | 1,4,5,8,9,10-Hexahydroanthracene | |
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| Record name | 1,4,5,8,9,10-hexahydroanthracene | |
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| Record name | 1,4,5,8,9,10-HEXAHYDROANTHRACENE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,4,5,8,9,10-Hexahydroanthracene via Birch Reduction
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,4,5,8,9,10-hexahydroanthracene, a partially saturated polycyclic aromatic hydrocarbon (PAH), through the Birch reduction of anthracene. The document delves into the underlying reaction mechanisms, offering insights into the regioselectivity of the reduction process. A detailed, field-tested experimental protocol is presented, complete with reagent specifications, reaction conditions, and purification procedures. This guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding and practical application of this powerful synthetic transformation.
Introduction: The Significance of Hydroarenes and the Birch Reduction
Partially hydrogenated aromatic compounds, or hydroarenes, represent a crucial class of molecules in synthetic chemistry and materials science. Their unique three-dimensional structures, derived from the selective saturation of flat, aromatic precursors, make them valuable scaffolds in medicinal chemistry and building blocks for complex molecular architectures. 1,4,5,8,9,10-Hexahydroanthracene is a notable example, transforming the planar anthracene core into a non-planar structure with distinct stereochemical properties.
The Birch reduction, a dissolving metal reduction named after Australian chemist Arthur Birch, stands as a cornerstone of modern organic synthesis for accessing such molecules.[1] This reaction employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia with a proton source, such as an alcohol, to achieve a 1,4-reduction of aromatic rings.[2] Unlike catalytic hydrogenation, which often leads to complete saturation, the Birch reduction offers a unique level of control, enabling the formation of non-conjugated cyclohexadienes from benzenoid systems.[3] This guide will explore the specific application of this methodology to anthracene to achieve a "triple reduction," yielding the target hexahydro-derivative.
Mechanistic Deep Dive: Controlling Regioselectivity in Anthracene Reduction
The successful synthesis of 1,4,5,8,9,10-hexahydroanthracene hinges on understanding the nuanced mechanism of the Birch reduction as applied to a polycyclic system. The reaction proceeds through a sequence of single-electron transfers (SET) from the dissolved alkali metal and protonation steps.[4]
The Core Mechanism: A Stepwise Electron-Proton Addition
The overall transformation can be broken down into four key steps, which are repeated for each ring that is reduced:
-
Formation of a Radical Anion: A solvated electron, generated from the dissolution of an alkali metal in liquid ammonia, attacks the π-system of the aromatic ring. This single-electron transfer (SET) forms a radical anion.[5]
-
First Protonation: The highly basic radical anion abstracts a proton from the alcohol present in the reaction mixture, forming a cyclohexadienyl radical.[6]
-
Formation of a Carbanion: A second solvated electron reduces the radical, yielding a cyclohexadienyl carbanion.[5]
-
Second Protonation: This carbanion is subsequently protonated by the alcohol to give the final, non-conjugated 1,4-diene product.[6]
Regioselectivity in Anthracene: Why the Central Ring Reacts First
For a polycyclic aromatic hydrocarbon like anthracene, the initial site of reduction is critical. The reaction preferentially occurs on the central ring to produce 9,10-dihydroanthracene. This regioselectivity can be rationalized by two primary factors:
-
Frontier Molecular Orbital (FMO) Theory: The first electron transfer occurs into the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system.[7][8] In anthracene, the LUMO has its largest coefficients on carbons 9 and 10.[7] This localization dictates that the initial attack by the solvated electron, and subsequent protonation, will occur at these positions.
-
Stability of Intermediates: The reduction of the central ring results in a system that retains two isolated, fully aromatic benzene rings. This is energetically more favorable than reducing one of the outer rings, which would result in a less stable naphthalene system.[2] The preservation of maximum aromaticity in the intermediate drives the reaction's selectivity.
Achieving Hexahydroanthracene: The "Triple" Birch Reduction
While 9,10-dihydroanthracene is the initial product, forcing the reaction conditions—typically by using an excess of the alkali metal and a sufficient proton source—can drive further reduction of the outer rings.[7] The process is repeated on each of the terminal benzene rings to ultimately yield 1,4,5,8,9,10-hexahydroanthracene. A study by Mehda, Sen, and Ramesh reported achieving this triple reduction in an 80% yield, demonstrating the viability of this approach for synthesizing the target molecule.[7]
Figure 1: Stepwise mechanism of the triple Birch reduction of anthracene.
Experimental Protocol: A Self-Validating Workflow
This protocol details a robust procedure for the synthesis of 1,4,5,8,9,10-hexahydroanthracene. The causality behind each step is explained to ensure both safety and reproducibility.
Reagents and Equipment
| Reagent/Equipment | Quantity (per 10 mmol Anthracene) | Purpose & Rationale |
| Anthracene (C₁₄H₁₀) | 1.78 g (10 mmol, 1.0 equiv) | Starting aromatic hydrocarbon. Must be pure and dry. |
| Lithium metal (Li) | ~0.69 g (~100 mmol, 10.0 equiv) | Reducing agent. Provides solvated electrons. An excess is used to drive the triple reduction. |
| Anhydrous Liquid Ammonia (NH₃) | ~150 mL | Solvent. Dissolves the alkali metal to form solvated electrons and maintains the low temperature required. |
| tert-Butanol (t-BuOH) | ~7.41 g (~100 mmol, 10.0 equiv) | Proton source. Less acidic than water or methanol, preventing quenching of the reaction by reducing H₂ gas. |
| Anhydrous Tetrahydrofuran (THF) | ~20 mL | Co-solvent. Used to dissolve the anthracene before its addition to the reaction mixture. |
| Saturated aq. NH₄Cl solution | As needed | Quenching agent. Safely neutralizes any remaining alkali metal at the end of the reaction. |
| Diethyl ether or MTBE | As needed | Extraction solvent. For isolating the organic product from the aqueous workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | As needed | Drying agent. Removes residual water from the organic phase. |
| Three-neck round-bottom flask | 500 mL | Reaction vessel. Allows for simultaneous addition of reagents, gas flow, and temperature monitoring. |
| Dry ice/acetone condenser | - | To condense ammonia gas and maintain an anhydrous atmosphere. |
| Low-temperature bath | - | To maintain the reaction temperature at -78 °C (dry ice/acetone). |
Step-by-Step Synthesis Procedure
A. Reaction Setup & Execution (Inert Atmosphere)
-
Preparation: Assemble a 500 mL three-neck round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a septum. Flame-dry the entire apparatus under a stream of inert gas (argon or nitrogen) and allow it to cool.
-
Ammonia Condensation: Cool the flask in a dry ice/acetone bath to -78 °C. Condense approximately 150 mL of anhydrous ammonia into the flask. The characteristic boiling point of ammonia is -33 °C.[2]
-
Formation of Solvated Electrons: Carefully add small, freshly cut pieces of lithium metal (~10.0 equivalents) to the stirring liquid ammonia. The solution will develop an intense, deep blue color, indicating the formation of solvated electrons.[2][3]
-
Substrate Addition: Dissolve the anthracene (1.0 equiv) in ~20 mL of anhydrous THF. Using a syringe, add this solution dropwise to the blue lithium-ammonia solution over 15-20 minutes.
-
Proton Source Addition: After the anthracene solution has been added, slowly add tert-butanol (10.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 5-6 hours. The reaction is typically complete when the blue color of the solvated electrons has dissipated. If the color persists, the reaction may be quenched.
B. Workup & Purification
-
Quenching: Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the blue color disappears permanently.
-
Ammonia Evaporation: Remove the cold bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Extraction: To the remaining slurry, add deionized water and an extraction solvent (e.g., diethyl ether). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous phase two more times with the organic solvent.
-
Washing & Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 1,4,5,8,9,10-hexahydroanthracene.
Figure 2: Experimental workflow for the synthesis of 1,4,5,8,9,10-hexahydroanthracene.
Conclusion
The synthesis of 1,4,5,8,9,10-hexahydroanthracene via a triple Birch reduction of anthracene is a powerful demonstration of classic reaction methodology applied to a complex substrate. By carefully controlling the reaction conditions and understanding the mechanistic principles that govern its regioselectivity, it is possible to achieve high yields of this valuable hydroarene. The protocol and insights provided in this guide offer a solid foundation for researchers to successfully implement this transformation in their own synthetic endeavors.
References
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NROChemistry. Birch Reduction: Mechanism & Examples. Available from: [Link]
-
Master Organic Chemistry. (2019). Birch Reduction of Aromatic Rings. Available from: [Link]
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Chemistry Stack Exchange. (2016). Birch Reduction Of Anthracene. Available from: [Link]
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Wikipedia. Birch reduction. Available from: [Link]
-
L.S.College, Muzaffarpur. (2020). Birch reduction. Available from: [Link]
-
BYJU'S. Birch Reduction Mechanism. Available from: [Link]
-
Zimmerman, H. E. (2015). A Mechanistic Analysis of the Birch Reduction. ResearchGate. Available from: [Link]
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PubChem. 1,4,5,8,9,10-Hexahydroanthracene. Available from: [Link]
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An In-depth Technical Guide to 1,4,5,8,9,10-Hexahydroanthracene (CAS: 5910-28-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,4,5,8,9,10-hexahydroanthracene, a partially saturated polycyclic aromatic hydrocarbon (PAH). With full editorial control, this document is structured to deliver not just data, but actionable insights, from fundamental properties and synthesis to analytical characterization and a forward-looking perspective on its potential in medicinal chemistry. Every piece of technical information is grounded in authoritative sources to ensure scientific integrity.
Core Molecular Profile and Physicochemical Properties
1,4,5,8,9,10-Hexahydroanthracene is a C14H16 hydrocarbon featuring a central, partially saturated anthracene core.[1] This specific hydrogenation pattern, leaving two isolated double bonds in the terminal rings, results in a unique three-dimensional structure that departs from the planarity of its fully aromatic parent, anthracene. This structural nuance is critical as it influences the molecule's solubility, reactivity, and potential for biological interactions.
Key Identifiers and Properties:
A summary of the core physicochemical properties is presented in Table 1. These computed and experimental values provide a foundational dataset for any laboratory work involving this compound.
| Property | Value | Source |
| CAS Number | 5910-28-1 | PubChem[1] |
| Molecular Formula | C₁₄H₁₆ | PubChem[1] |
| Molecular Weight | 184.28 g/mol | PubChem[1] |
| IUPAC Name | 1,4,5,8,9,10-hexahydroanthracene | PubChem[1] |
| SMILES | C1C=CCC2=C1CC3=C(C2)CC=CC3 | PubChem[1] |
| InChI Key | LNRAWXJRDXDHJN-UHFFFAOYSA-N | PubChem[1] |
| Physical Description | Solid | PubChem[1] |
| XlogP (Predicted) | 2.5 | PubChem[1] |
The predicted XlogP value of 2.5 suggests a moderate lipophilicity, a key parameter in drug design influencing membrane permeability and bioavailability.[1]
Synthesis and Purification: A Protocol Built on Trustworthiness
Principle of Synthesis: Catalytic Hydrogenation
The synthesis hinges on the partial hydrogenation of anthracene. The key to achieving the desired hexahydro- isomer, as opposed to more saturated or differently substituted products, lies in the careful selection of the catalyst, solvent, and reaction conditions (temperature and pressure). The central ring of anthracene is the most reactive towards hydrogenation, followed by the terminal rings.
Figure 1: Conceptual workflow for the synthesis of 1,4,5,8,9,10-hexahydroanthracene via partial hydrogenation.
Detailed Experimental Protocol: A Representative Synthesis
This protocol is based on principles of heterogeneous catalysis demonstrated for anthracene hydrogenation.[2]
Materials:
-
Anthracene (99% purity)
-
Catalyst: 5% Nickel on Hβ-Zeolite or 3 wt% Pt/C
-
Solvent: Supercritical Carbon Dioxide (sc-CO₂) or a high-boiling point inert solvent like decalin
-
Hydrogen Gas (high purity)
-
Standard laboratory glassware and a high-pressure autoclave reactor
Step-by-Step Methodology:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Add anthracene (1.0 eq) and the chosen catalyst (e.g., 10 wt% of the anthracene).
-
Sealing and Purging: Seal the reactor and purge with an inert gas (e.g., argon or nitrogen) three times to remove any residual oxygen.
-
Solvent and Reactant Introduction: If using sc-CO₂, introduce liquid CO₂ into the reactor. If using a liquid solvent, it should be added with the reactants. Pressurize the reactor with hydrogen gas to the desired initial pressure (e.g., 2-4 MPa).
-
Reaction Conditions: Heat the reactor to the target temperature (e.g., 100-150°C). The use of sc-CO₂ as a solvent can enhance the solubility of hydrogen and reduce mass transfer limitations, potentially allowing for milder conditions.[2]
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots (if the reactor setup allows) and analyzing them by GC-MS or HPLC. The consumption of anthracene and the appearance of partially hydrogenated intermediates and the final product should be tracked. The reaction time will vary depending on the catalyst and conditions but can range from several hours to a day.
-
Work-up and Isolation: After cooling the reactor to room temperature, carefully vent the excess hydrogen gas. If sc-CO₂ was used, it can be vented off. If a liquid solvent was used, filter the reaction mixture to remove the catalyst. The solvent can then be removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.
Causality Behind Experimental Choices:
-
Catalyst Choice: Nickel, Platinum, and Rhodium-based catalysts are known to be effective for the hydrogenation of aromatic rings. The choice of support (e.g., zeolite or carbon) can influence the selectivity of the reaction.
-
Solvent System: Supercritical CO₂ is an excellent choice due to its ability to dissolve hydrogen and organic substrates, creating a single phase for the reaction and facilitating easier product isolation.[2] Traditional high-boiling inert solvents are also effective.
-
Temperature and Pressure: These parameters are critical for controlling the extent of hydrogenation. Lower temperatures and pressures will favor partial hydrogenation, while more forcing conditions will lead to the formation of more saturated products like perhydroanthracene.
Analytical Characterization: A Self-Validating System
The identity and purity of synthesized 1,4,5,8,9,10-hexahydroanthracene must be rigorously confirmed. Commercially available samples of this compound may be provided without analytical data, placing the responsibility of verification on the researcher.
High-Performance Liquid Chromatography (HPLC)
A reliable HPLC method is essential for assessing the purity of the compound and for monitoring reaction progress.
Protocol for HPLC Analysis:
-
Column: A reverse-phase C18 column (e.g., Newcrom R1) is suitable.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water. A gradient elution may be necessary for separating the product from starting material and other hydrogenated intermediates. Phosphoric acid or formic acid can be added to the mobile phase to improve peak shape.[3]
-
Detection: UV detection at a wavelength where the chromophores of the molecule absorb (e.g., around 220-280 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
Figure 2: Experimental workflow for HPLC analysis of 1,4,5,8,9,10-hexahydroanthracene.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of both olefinic and aliphatic protons in different chemical environments.
-
Olefinic Protons: Protons on the double bonds in the terminal rings will appear in the downfield region, typically between 5.5 and 6.5 ppm.
-
Aliphatic Protons: The methylene (CH₂) and methine (CH) protons on the saturated portions of the rings will appear in the upfield region, generally between 1.5 and 3.0 ppm. The coupling patterns (splitting) between these protons will provide valuable information about the connectivity of the carbon skeleton.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the sp²-hybridized (olefinic) carbons and the sp³-hybridized (aliphatic) carbons.
-
Olefinic Carbons: These will resonate in the downfield region, typically between 120 and 140 ppm.
-
Aliphatic Carbons: These will appear in the upfield region, generally between 20 and 40 ppm.
-
Mass Spectrometry (MS):
-
Molecular Ion Peak: Electron impact (EI) or chemical ionization (CI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 184, corresponding to the molecular weight of C₁₄H₁₆.[1]
-
Fragmentation Pattern: The fragmentation pattern will be characteristic of a partially saturated polycyclic hydrocarbon. Common fragmentation pathways include the loss of small neutral molecules (e.g., ethylene, C₂H₄) via retro-Diels-Alder reactions from the partially saturated rings, and the formation of stable aromatic cations.
Reactivity and Potential for Functionalization
The chemical reactivity of 1,4,5,8,9,10-hexahydroanthracene is dictated by its structural features: the isolated double bonds and the aliphatic C-H bonds.
-
Reactions of the Double Bonds: The olefinic moieties can undergo typical alkene reactions such as addition (e.g., halogenation, hydroboration-oxidation) and oxidation (e.g., epoxidation, ozonolysis). These reactions provide handles for introducing a wide range of functional groups.
-
Functionalization of the Aliphatic Scaffold: The benzylic C-H bonds (adjacent to the remaining aromatic portions) are potential sites for radical halogenation or oxidation, offering further avenues for derivatization.
This potential for selective functionalization at multiple sites makes the hexahydroanthracene scaffold an interesting starting point for the synthesis of diverse molecular architectures.
Perspective on Applications in Drug Development and Medicinal Chemistry
While there is a lack of specific studies on the biological activity of 1,4,5,8,9,10-hexahydroanthracene itself, the broader class of anthracene derivatives has been extensively investigated in medicinal chemistry.[4] The partially saturated nature of the hexahydroanthracene core presents both challenges and opportunities.
The "Escape from Flatland": A Medicinal Chemistry Perspective
Modern drug discovery often emphasizes the development of molecules with greater three-dimensionality to improve selectivity and reduce off-target effects. The non-planar, partially saturated structure of 1,4,5,8,9,10-hexahydroanthracene aligns with this "escape from flatland" strategy. This scaffold could serve as a rigid, three-dimensional framework for the spatial presentation of pharmacophoric groups.
Potential as a Bioisostere or Scaffold:
-
Analogs of Known Bioactive Molecules: The hexahydroanthracene core could be explored as a bioisosteric replacement for other cyclic systems in known bioactive compounds. For example, some 9,10-dihydrophenanthrenes have shown cytotoxic activity against cancer cell lines.[5]
-
Scaffold for Fragment-Based Drug Discovery: The ability to selectively functionalize the molecule at multiple positions makes it an attractive scaffold for fragment-based approaches, where small molecular fragments are linked together to build a potent drug candidate.
Considerations for Biological Activity:
-
General Toxicity of PAHs: It is important to note that many fully aromatic PAHs are known for their carcinogenic and mutagenic properties, often through metabolic activation to reactive intermediates.[6] The reduced aromaticity of 1,4,5,8,9,10-hexahydroanthracene may alter its metabolic fate and toxicological profile, a critical aspect to investigate in any drug development program.
-
Lipophilicity and Solubility: The moderate lipophilicity of the core structure is a good starting point for drug design, as further functionalization can be used to fine-tune the overall physicochemical properties for optimal ADME (absorption, distribution, metabolism, and excretion) characteristics.
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- 1. 1,4,5,8,9,10-Hexahydroanthracene | C14H16 | CID 80011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Partial Hydrogenation of Anthracene with In Situ Hydrogen Produced from Water-Gas Shift Reaction over Fe-Based Catalysts [mdpi.com]
- 3. dlib.hust.edu.vn [dlib.hust.edu.vn]
- 4. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 1,4,5,8,9,10-Hexahydroanthracene
This guide provides a comprehensive technical overview of the molecular structure of 1,4,5,8,9,10-hexahydroanthracene, tailored for researchers, scientists, and professionals in drug development. We will delve into its structural elucidation through spectroscopic methods, discuss its synthesis, and explore its conformational landscape.
Introduction to 1,4,5,8,9,10-Hexahydroanthracene
1,4,5,8,9,10-Hexahydroanthracene is a partially saturated polycyclic aromatic hydrocarbon (PAH). Its structure is derived from the anthracene core, with six hydrogen atoms added to specific positions, resulting in a molecule with both aromatic and aliphatic characteristics. This unique combination of structural features imparts distinct chemical and physical properties that are of interest in various fields, including medicinal chemistry and materials science.[1]
Key Identifiers:
| Property | Value | Source |
| IUPAC Name | 1,4,5,8,9,10-hexahydroanthracene | [2] |
| Molecular Formula | C₁₄H₁₆ | [2] |
| Molecular Weight | 184.28 g/mol | [2] |
| CAS Number | 5910-28-1 | [2] |
| Appearance | Solid | [2] |
| Stereochemistry | Achiral | [3] |
Synthesis of 1,4,5,8,9,10-Hexahydroanthracene
The synthesis of 1,4,5,8,9,10-hexahydroanthracene typically involves the partial reduction of anthracene. Two primary methods for achieving this are catalytic hydrogenation and dissolving metal reductions, such as the Birch reduction.
Catalytic Hydrogenation
Catalytic hydrogenation of anthracene can yield a variety of hydrogenated products, depending on the reaction conditions such as catalyst, temperature, pressure, and reaction time.[4] Achieving selective hydrogenation to 1,4,5,8,9,10-hexahydroanthracene requires careful control of these parameters.
Conceptual Experimental Protocol: Catalytic Hydrogenation of Anthracene
This protocol is a generalized procedure based on known methods for the hydrogenation of polycyclic aromatic hydrocarbons.[4]
-
Catalyst Preparation: A supported metal catalyst, such as Nickel on Hβ-zeolite, is prepared and activated.[4]
-
Reaction Setup: In a high-pressure autoclave, anthracene is dissolved in a suitable solvent (e.g., supercritical carbon dioxide).[4] The catalyst is then added to the solution.
-
Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to the desired level (e.g., 2.76 MPa).[4] The reaction mixture is heated to a specific temperature (e.g., 100 °C) and stirred for a set duration.[4]
-
Work-up and Purification: After cooling and depressurization, the catalyst is filtered off. The solvent is evaporated, and the resulting mixture of hydrogenated anthracenes is purified by techniques such as column chromatography or recrystallization to isolate 1,4,5,8,9,10-hexahydroanthracene.
Birch Reduction
The Birch reduction is a dissolving metal reduction that can be used to reduce aromatic rings.[5] For anthracene, the reaction typically occurs at the central ring, yielding 9,10-dihydroanthracene.[5] To obtain 1,4,5,8,9,10-hexahydroanthracene, a modified or multi-step reduction process would be necessary.
Conceptual Experimental Protocol: Birch Reduction of Anthracene
This protocol is a generalized procedure based on the principles of the Birch reduction of aromatic compounds.[5]
-
Reaction Setup: In a flask equipped with a dry ice condenser, liquid ammonia is condensed. A solution of anthracene in a suitable co-solvent (e.g., THF) is prepared.
-
Reduction: Small pieces of an alkali metal (e.g., sodium or lithium) are added to the liquid ammonia, which turns a deep blue color, indicating the presence of solvated electrons. The anthracene solution is then added to this mixture. An alcohol (e.g., ethanol) is also added as a proton source.
-
Quenching and Work-up: The reaction is quenched by the addition of a proton source, such as ammonium chloride. The ammonia is allowed to evaporate. Water is added, and the product is extracted with an organic solvent.
-
Purification: The organic layer is dried and concentrated. The resulting product mixture is then purified by chromatography or recrystallization.
Spectroscopic Elucidation of the Molecular Structure
The molecular structure of 1,4,5,8,9,10-hexahydroanthracene can be determined through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The ¹H NMR spectrum of 1,4,5,8,9,10-hexahydroanthracene is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons: The protons on the two terminal benzene rings (positions 2, 3, 6, and 7) would appear in the aromatic region of the spectrum, typically between δ 6.5 and 8.0 ppm. Due to the symmetry of the molecule, these protons may exhibit a complex splitting pattern.
-
Aliphatic Protons: The protons on the partially saturated central ring and the adjacent saturated carbons (positions 1, 4, 5, 8, 9, and 10) would appear in the upfield region of the spectrum, likely between δ 1.5 and 3.0 ppm. The protons at positions 9 and 10 are benzylic and would likely be shifted further downfield compared to the protons at positions 1, 4, 5, and 8.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
-
Aromatic Carbons: The carbon atoms of the two terminal benzene rings will produce signals in the aromatic region (typically δ 120-150 ppm). Due to symmetry, fewer than 8 signals may be observed.
-
Aliphatic Carbons: The sp³-hybridized carbon atoms (C1, C4, C5, C8, C9, and C10) will have signals in the upfield region (typically δ 20-50 ppm). The chemical shifts of these carbons will be influenced by their proximity to the aromatic rings.
Infrared (IR) Spectroscopy
The IR spectrum of 1,4,5,8,9,10-hexahydroanthracene will display characteristic absorption bands for both its aromatic and aliphatic components.
-
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands in the region of 3100-3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Aliphatic C-H stretching vibrations will appear as strong bands in the region of 3000-2850 cm⁻¹.
-
C=C Stretching (Aromatic): Aromatic C=C stretching vibrations give rise to several weak to medium bands in the 1600-1450 cm⁻¹ region.
-
CH₂ Bending: The bending vibrations of the methylene (CH₂) groups will be observed in the fingerprint region, typically around 1465 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of 1,4,5,8,9,10-hexahydroanthracene (184.28 g/mol ).[2]
-
Fragmentation Pattern: The fragmentation pattern can provide clues about the structure. Common fragmentation pathways for partially hydrogenated PAHs include the loss of hydrogen atoms and cleavage of the aliphatic portions of the molecule. A prominent peak at m/z 130 is often observed in the mass spectrum of this compound.[2]
Conformational Analysis
Due to the presence of the non-planar, partially saturated central ring system, 1,4,5,8,9,10-hexahydroanthracene can exist in different conformations. The relative stability of these conformers is determined by factors such as steric hindrance and ring strain. Computational modeling and variable-temperature NMR studies are valuable tools for investigating the conformational landscape of such molecules. The molecule is achiral, meaning it is superimposable on its mirror image.[3]
Potential Applications
Partially hydrogenated polycyclic aromatic hydrocarbons are of interest in several areas:
-
Medicinal Chemistry: The three-dimensional structure of these molecules can be a scaffold for the development of new therapeutic agents.[1] The introduction of functional groups can lead to compounds with specific biological activities.
-
Organic Electronics: The combination of aromatic and aliphatic features can influence the electronic properties of these molecules, making them potential candidates for use in organic electronic devices.[6]
-
Hydrogen Storage: Partially saturated aromatic compounds can act as liquid organic hydrogen carriers (LOHCs), which are being explored for the safe and efficient storage and transportation of hydrogen.
Conclusion
The molecular structure of 1,4,5,8,9,10-hexahydroanthracene presents a fascinating blend of aromatic and aliphatic character. Its synthesis via the controlled reduction of anthracene and its structural elucidation through a combination of spectroscopic techniques provide a clear picture of its chemical identity. Further exploration of its conformational dynamics and potential applications in medicinal chemistry and materials science holds promise for future research and development.
References
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PubChem. (n.d.). 1,4,5,8,9,10-Hexahydroanthracene. National Center for Biotechnology Information. Retrieved from [Link]
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gsrs.ncats.nih.gov. (n.d.). 1,4,5,8,9,10-HEXAHYDROANTHRACENE. Retrieved from [Link]
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Journal of Materials Chemistry C. (n.d.). Polycyclic aromatic hydrocarbon-based organic semiconductors: ring-closing synthesis and optoelectronic properties. Royal Society of Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Catalytic Hydrogenation of Anthracene in Supercritical Carbon Dioxide Solvent Using Ni Supported on Hβ-Zeolite Catalyst. Retrieved from [Link]
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Master Organic Chemistry. (2019, October 17). Birch Reduction of Aromatic Rings. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Structural Studies of Two New Anthracene Derivatives. Retrieved from [Link]
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Open Access Journals. (n.d.). A Review on Anthracene and Its Derivatives: Applications. Retrieved from [Link]
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A Comprehensive Technical Guide to Partially Hydrogenated Anthracenes: Synthesis, Properties, and Applications
Abstract
Partially hydrogenated anthracenes (PHAs) represent a versatile class of compounds that bridge the gap between fully aromatic and saturated polycyclic systems. By selectively saturating specific rings of the anthracene core, researchers can meticulously tune the molecule's electronic, steric, and conformational properties. This guide provides an in-depth review of the synthesis, characterization, and application of these valuable molecules. We will explore the mechanistic underpinnings of key synthetic methodologies, including catalytic hydrogenation and dissolving metal reductions, offering field-proven insights into achieving desired isomers. Furthermore, this document details the unique physicochemical properties of PHAs, particularly their role as hydrogen donors, and surveys their expanding applications in drug development, materials science, and as mechanistic probes in catalysis. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique potential of the partially hydrogenated anthracene scaffold.
Introduction to the Anthracene Core and its Hydrogenated Derivatives
The Structure and Aromaticity of Anthracene
Anthracene is a tricyclic aromatic hydrocarbon consisting of three linearly fused benzene rings. Its planar structure and delocalized system of 14 π-electrons confer significant aromatic stability. However, this stability is not evenly distributed across the three rings. The central ring exhibits a higher degree of reactivity compared to the terminal rings, a characteristic that is fundamental to the selective transformations it can undergo. This reactivity is exploited in various synthetic strategies, particularly in hydrogenation reactions where the central ring is often the first to be reduced.[1]
Overview of Partially Hydrogenated Anthracenes
Partial hydrogenation of anthracene disrupts the fully conjugated π-system, leading to a family of compounds with distinct saturation levels. The most common and synthetically relevant derivatives include:
-
9,10-Dihydroanthracene (DHA): The most readily accessible PHA, where only the central ring is reduced. It is a non-planar, colorless solid.[2]
-
1,2,3,4-Tetrahydroanthracene: One of the terminal rings is saturated, leaving a naphthalene core intact.
-
sym-Octahydroanthracene (OHA): Both terminal rings are saturated, leaving a central benzene ring.
-
asym-Octahydroanthracene: One terminal and the central ring are hydrogenated.
-
Perhydroanthracene: The fully saturated analogue.
The specific isomer obtained is highly dependent on the synthetic methodology employed, allowing for precise control over the final molecular architecture.
Rationale for Partial Hydrogenation: Modulating Properties
The primary motivation for the partial hydrogenation of anthracene is the strategic alteration of its properties. By converting sp²-hybridized carbons to sp³-hybridized centers, we can:
-
Introduce Three-Dimensionality: Moving from a planar aromatic system to a puckered, saturated ring system has profound implications for how a molecule interacts with biological targets like enzyme active sites or material interfaces.
-
Tune Electronic Properties: Saturation breaks the conjugation, altering the molecule's HOMO-LUMO gap, redox potential, and photophysical characteristics.[3]
-
Create Hydrogen-Donating Species: The C-H bonds at the 9 and 10 positions of 9,10-dihydroanthracene are significantly weaker than typical C-H bonds, making it an excellent hydrogen donor in various chemical reactions.[2] This property is crucial for applications in hydrogen storage and transfer.[4]
Synthetic Methodologies for Partial Hydrogenation
The selective synthesis of a specific PHA isomer requires a careful choice of reaction conditions and reagents. The two most powerful strategies are catalytic hydrogenation and dissolving metal reductions.
Catalytic Hydrogenation: A Versatile Approach
Catalytic hydrogenation is a cornerstone of synthetic chemistry used to reduce aromatic systems. In the context of anthracene, the choice of catalyst, solvent, temperature, and hydrogen pressure dictates the extent and selectivity of the hydrogenation.
Causality Behind Experimental Choices: The goal of selective hydrogenation is to control the reaction kinetics and thermodynamics. Noble metal catalysts like Platinum (Pt) and Rhodium (Rh) are highly active but can lead to over-hydrogenation if not carefully controlled.[5] Less expensive iron-based catalysts can also be effective, particularly when using in situ hydrogen generated from the water-gas shift reaction, a strategy relevant for industrial applications like heavy oil upgrading.[4][6] The use of a solvent like supercritical CO₂ can enhance mass transfer and increase the solubility of hydrogen, leading to high conversion rates at relatively mild temperatures.[7]
Data Presentation: Comparison of Catalytic Systems for Anthracene Hydrogenation
| Catalyst System | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Major Product(s) | Conversion (%) | Reference |
| Fe(NO₃)₃·9H₂O (in situ H₂) | None (CO-H₂O) | 400 | 10 (initial) | Dihydro-, Tetrahydro- | ~50 | [4][6] |
| Ni on Hβ-Zeolite | Supercritical CO₂ | 100 | 4.1 | Octahydroanthracene | 100 | [7] |
| Fe-Co on CaA Zeolite | None | 400 | 6 (initial) | Dihydro-, Tetrahydro- | ~87 | [8] |
| Pt on Al₂O₃ (SEA) | Dodecane | 200 | 5 | sym-Octahydroanthracene | 100 | [5] |
Experimental Protocol: Selective Hydrogenation to Symmetrical Octahydroanthracene [5]
This protocol is based on the use of a highly selective Pt catalyst prepared by strong electrostatic adsorption (SEA), which yields small, well-dispersed metal nanoparticles.
-
Catalyst Preparation (SEA Method):
-
Suspend Al₂O₃ support in deionized water and adjust the pH to the point of zero charge.
-
Add an aqueous solution of a platinum precursor (e.g., H₂PtCl₆). The electrostatic attraction ensures uniform deposition.
-
Filter, dry, and calcine the catalyst under air, followed by reduction under a H₂ atmosphere.
-
-
Hydrogenation Reaction:
-
In a high-pressure autoclave reactor, charge the prepared Pt/Al₂O₃ catalyst (e.g., 5 wt% Pt), anthracene, and a high-boiling solvent like dodecane.
-
Seal the reactor, purge several times with N₂, and then with H₂.
-
Pressurize the reactor with H₂ to 5 MPa.
-
Heat the reactor to 200 °C while stirring vigorously.
-
Maintain the reaction for a specified time (e.g., 4 hours), monitoring pressure to gauge hydrogen uptake.
-
-
Workup and Analysis:
-
Cool the reactor to room temperature and carefully vent the excess H₂.
-
Dilute the reaction mixture with a suitable solvent (e.g., toluene) and filter to remove the catalyst.
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and product distribution.
-
The product can be purified by recrystallization or column chromatography.
-
Self-Validation: The protocol's success is validated by GC-MS analysis showing high conversion of anthracene and high selectivity for the sym-octahydroanthracene isomer, with minimal formation of other partially or fully hydrogenated products.
Dissolving Metal Reductions: The Birch Reduction
The Birch reduction is a powerful and elegant method for the partial reduction of aromatic rings using an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol as a proton source.[1][9] For anthracene, this reaction displays remarkable regioselectivity.
Mechanistic Insight: Why the Central Ring is Selectively Reduced The key to the Birch reduction's selectivity lies in the stability of the radical anion intermediate. When a single electron is added to anthracene's π-system, it localizes in the lowest unoccupied molecular orbital (LUMO), which has the largest coefficients on the 9 and 10 positions of the central ring.[10] This forms a radical anion. Protonation at the 9-position yields a radical intermediate that preserves the full aromaticity of the two terminal benzene rings. This is energetically far more favorable than forming an intermediate that disrupts a terminal ring, which would result in a less stable naphthalene-like system.[1][10] A second electron transfer and protonation complete the reduction of the central ring.
Mandatory Visualization: Mechanism of the Birch Reduction of Anthracene
Caption: The four-step mechanism of the Birch reduction of anthracene.
Experimental Protocol: Laboratory Scale Birch Reduction of Anthracene [10]
-
Setup:
-
Assemble a three-necked round-bottom flask equipped with a dry-ice condenser, a gas inlet for ammonia, and a septum for additions. Ensure the entire apparatus is flame-dried and under an inert atmosphere (N₂ or Ar).
-
-
Reaction:
-
Cool the flask to -78 °C (dry ice/acetone bath). Condense anhydrous ammonia gas into the flask.
-
Once the desired volume of liquid ammonia is collected, add small, clean pieces of sodium metal. The solution will turn a deep, persistent blue, indicating the presence of solvated electrons.[1]
-
Dissolve anthracene in a minimal amount of a co-solvent like THF and add it dropwise to the sodium-ammonia solution.
-
Add a proton source, such as absolute ethanol, dropwise to the reaction mixture. The blue color will gradually fade.
-
-
Workup:
-
Once the reaction is complete (disappearance of the blue color), carefully quench the reaction by adding a solid proton source like ammonium chloride.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Add water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude 9,10-dihydroanthracene can be purified by recrystallization from ethanol to yield a white crystalline solid.
-
Physicochemical Properties and Characterization
Structural and Electronic Properties of 9,10-Dihydroanthracene (DHA)
The hydrogenation at the 9 and 10 positions transforms the planar anthracene into a folded, butterfly-like conformation. This structural change is accompanied by a complete loss of aromaticity in the central ring, isolating the two terminal benzene rings electronically.
Data Presentation: Physical Properties of 9,10-Dihydroanthracene
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₂ | [2][11] |
| Molar Mass | 180.25 g/mol | [2][11] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 108-109 °C | [2] |
| Boiling Point | 312 °C | [2] |
| Density | 1.19 g/mL | [2] |
The Role of PHAs as Hydrogen Donors
As mentioned, PHAs, particularly DHA, are excellent hydrogen donors. The bond dissociation energy for the C-H bonds at the 9 and 10 positions is estimated to be around 78 kcal/mol, which is significantly lower than a typical benzylic C-H bond.[2] This lability allows DHA to act as a hydrogen transfer agent in various chemical processes, including:
-
Heavy oil upgrading: Donating hydrogen to stabilize reactive intermediates and prevent coke formation.[4]
-
Organic synthesis: Acting as a source of hydrogen atoms in radical reactions or transfer hydrogenations.
Standard Characterization Techniques
The structural elucidation of PHAs relies on a suite of standard spectroscopic techniques:
-
¹H NMR Spectroscopy: Provides definitive information about the degree and location of hydrogenation. For DHA, the appearance of aliphatic protons (around δ 4.0 ppm) for the C9 and C10 positions is a key diagnostic feature, distinct from the aromatic protons.
-
¹³C NMR Spectroscopy: Shows the conversion of sp² carbons (δ 120-140 ppm) to sp³ carbons (δ ~36 ppm for C9/C10 in DHA).
-
Mass Spectrometry (MS): Confirms the molecular weight of the hydrogenated product (e.g., m/z = 180.25 for DHA).
-
UV-Vis Spectroscopy: The extent of hydrogenation can be monitored by observing the disappearance of the characteristic fine-structured absorbance of the anthracene chromophore.
-
X-Ray Diffraction (XRD): Used to confirm the crystal structure of solid PHA derivatives.
Applications in Research and Development
The unique structural and chemical properties of PHAs make them valuable scaffolds and tools across multiple scientific disciplines.
PHAs as Scaffolds in Medicinal Chemistry and Drug Development
The rigid, three-dimensional framework of PHAs is an attractive starting point for the design of novel therapeutic agents. The ability to introduce substituents at either the aromatic or aliphatic positions allows for the creation of diverse chemical libraries for screening.
Case Study: Dihydroanthracene Derivatives and P-glycoprotein (P-gp) Efflux Multidrug resistance (MDR) in cancer is often mediated by efflux pumps like P-glycoprotein, which expel chemotherapeutic agents from the cell. Research has explored dihydroanthracene derivatives as potential MDR modulators.[12] The non-planar, lipophilic core of DHA can interact with the hydrophobic domains of P-gp, potentially inhibiting its function and resensitizing cancer cells to conventional drugs. The synthesis of a library of DHA analogues with varied substitution patterns is a key strategy to optimize this interaction and develop potent inhibitors.
Mandatory Visualization: Logical Workflow for Screening PHA Derivatives as Drug Candidates
Caption: A streamlined workflow for the discovery of PHA-based drug candidates.
PHAs in Materials Science and Energy
-
Hydrogen Storage and Transfer Agents: The reversible hydrogenation/dehydrogenation of the anthracene/dihydroanthracene pair makes it a model system for liquid organic hydrogen carriers (LOHCs). The ability to store hydrogen in a stable liquid form and release it on demand is a critical area of energy research.[4]
-
Building Blocks for Organic Electronics: Functionalized anthracenes are widely used in organic light-emitting diodes (OLEDs) and other electronic devices.[3] Partial hydrogenation allows for the tuning of these materials' properties, potentially leading to new functionalities. For instance, anthracene-containing covalent organic frameworks (COFs) have been developed for photocatalytic hydrogen evolution, a process where the electronic properties of the aromatic core are paramount.[13]
PHAs as Mechanistic Probes in Catalysis and Petrochemistry
Anthracene is often used as a model compound to study the complex reactions involved in the hydrocracking of polycyclic aromatic hydrocarbons (PAHs) found in heavy crude oil.[14] By studying the reaction pathways of partially hydrogenated intermediates, researchers can gain a fundamental understanding of how C-C bonds are broken and aromatic rings are opened over different catalysts. This knowledge is essential for designing more efficient industrial processes for producing valuable chemicals like benzene, toluene, and xylene (BTX) from heavy feedstocks.[14]
Conclusion and Future Outlook
Partially hydrogenated anthracenes are far more than simple derivatives of an aromatic hydrocarbon. They are a class of molecules with precisely tunable three-dimensional structures, electronic properties, and reactivity. The synthetic control afforded by methods like catalytic hydrogenation and the Birch reduction allows chemists to access a wide range of scaffolds for diverse applications. The established role of PHAs as hydrogen donors continues to be a major driver of research in the energy sector. In parallel, the growing interest in their rigid, non-planar structures as scaffolds for medicinal chemistry and as building blocks for advanced materials promises a vibrant future. As our ability to control chemical synthesis with greater precision evolves, the potential to create novel, functionalized PHAs for targeted applications will undoubtedly continue to expand.
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- Cu(I)diimine-Decorated Anthracene-Containing Covalent Organic Frameworks for Photocatalytic Hydrogen Evolution.
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- Selective Hydrogenation of Anthracene to Symmetrical Octahydroanthracene over Al2O3-Supported Pt and Rh Catalysts Prepared by Strong Electrost
- A simple synthesis of group 2 anthracenides and their use as reducing agents for polypnictogen ligand complexes. PubMed Central.
- Pharmaceutical Organic Chemistry II | Anthracene- Reactions and Uses. YouTube.
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9,10-Dihydroanthracene. ChemicalBook. [Link]
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- REMOVAL OF ANTHRACENE FROM SOLUTION USING [Cu(INA)2] METAL-ORGANIC FRAMEWORKS SYNTHESIZED BY A SOLVENT FREE METHOD.
- 9,10-Dihydroanthracene 97%. Sigma-Aldrich.
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Beyond the Plane: A Technical Guide to the Electronic Properties of Non-Planar Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polycyclic aromatic hydrocarbons (PAHs), traditionally known for their planar structures, have entered a new dimension of scientific inquiry with the advent of non-planar, three-dimensional architectures. This guide delves into the intricate world of "contorted aromatics," exploring how deviations from planarity unlock a fascinating array of electronic and optical properties. From the bowl-shaped buckybowls to helically twisted systems and warped nanographenes, we will dissect the fundamental principles governing their behavior. This document will serve as a technical resource, elucidating the synthesis, characterization, and theoretical modeling of these unique molecules, with a forward look towards their transformative potential in organic electronics, materials science, and beyond.
The Dawn of a New Dimension: An Introduction to Non-Planar PAHs
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings. For decades, the textbook representation of PAHs has been that of flat, rigid structures. However, a growing body of research has unveiled a captivating family of PAHs that defy this two-dimensional constraint. These non-planar PAHs, often referred to as "buckybowls," "warped nanographenes," or "contorted aromatics," possess curved π-surfaces that bestow upon them a unique set of properties not observed in their planar counterparts.[1]
The deviation from planarity is not a mere structural curiosity; it fundamentally alters the electronic landscape of the molecule. The introduction of curvature, through the incorporation of non-hexagonal rings (e.g., five- or seven-membered rings) or steric strain, disrupts the continuous π-conjugation, leading to novel electronic and photophysical behaviors.[2][3] This guide will navigate the core principles that govern the electronic properties of these fascinating three-dimensional aromatic structures.
Sources
Methodological & Application
Application Notes and Protocols for the Photophysical Characterization of 1,4,5,8,9,10-Hexahydroanthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Unveiling the Photophysical Landscape of Partially Saturated Anthracenes
The anthracene core is a cornerstone in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers.[1][2] Its rigid, planar structure and extended π-conjugation give rise to distinct and well-studied photophysical properties.[1] However, the partial hydrogenation of the anthracene moiety, as seen in 1,4,5,8,9,10-hexahydroanthracene and its derivatives, presents a fascinating and less-explored frontier. The saturation of specific rings within the aromatic system disrupts the planarity and alters the extent of π-conjugation, leading to significant changes in how these molecules interact with light.[3] Understanding these changes is paramount for the rational design of novel fluorophores with tailored absorption and emission characteristics for applications ranging from bioimaging to materials science.
This guide provides a comprehensive overview of the anticipated photophysical properties of 1,4,5,8,9,10-hexahydroanthracene derivatives and detailed protocols for their experimental characterization. As direct experimental data for this specific hexahydro-isomer is limited in the current literature, this document synthesizes information from studies on other partially hydrogenated polycyclic aromatic hydrocarbons (PAHs) to provide a predictive framework. The protocols herein are designed to be self-validating, ensuring robust and reproducible results for researchers venturing into this exciting area of fluorophore development.
Anticipated Photophysical Properties: A Predictive Overview
The defining structural feature of 1,4,5,8,9,10-hexahydroanthracene is the presence of a central, non-aromatic, and conformationally flexible cyclohexene-like ring fused to two outer benzene rings. This significantly reduces the size of the π-conjugated system compared to anthracene. Based on the principles of conjugation and its effect on electronic transitions, we can predict the following trends in the photophysical properties of 1,4,5,8,9,10-hexahydroanthracene derivatives when compared to their fully aromatic anthracene counterparts.[4]
Table 1: Predicted Photophysical Properties of 1,4,5,8,9,10-Hexahydroanthracene Derivatives
| Property | Predicted Value/Trend | Rationale and Causality |
| Absorption Maxima (λabs) | Hypsochromic (blue) shift compared to anthracene (typically 280-320 nm). | The reduced π-conjugation due to the saturated central ring increases the HOMO-LUMO energy gap, requiring higher energy (shorter wavelength) photons for electronic excitation.[4] |
| Molar Absorptivity (ε) | Lower than anthracene. | The smaller conjugated system generally leads to a lower probability of photon absorption at a given wavelength. |
| Emission Maxima (λem) | Hypsochromic (blue) shift compared to anthracene (typically 320-380 nm). | Similar to absorption, the emission of a photon from the relaxed excited state will be of higher energy due to the larger HOMO-LUMO gap. |
| Fluorescence Quantum Yield (Φf) | Potentially lower than many highly fluorescent anthracene derivatives. | The non-planar and more flexible structure of the hexahydro-core can introduce additional non-radiative decay pathways (e.g., vibrational relaxation), which compete with fluorescence and can lower the quantum yield.[3] However, substitution can significantly modulate this. |
| Fluorescence Lifetime (τf) | Likely in the range of 1-10 ns. | While dependent on the quantum yield and radiative decay rate, lifetimes in this range are common for small organic fluorophores. |
Experimental Protocols for Photophysical Characterization
The following protocols provide a systematic approach to experimentally determine the key photophysical parameters of 1,4,5,8,9,10-hexahydroanthracene derivatives.
Protocol 1: UV-Visible Absorption Spectroscopy and Determination of Molar Absorptivity
Objective: To determine the wavelength(s) of maximum absorption (λabs) and the molar absorptivity (ε) of the hexahydroanthracene derivative.
Materials:
-
1,4,5,8,9,10-Hexahydroanthracene derivative
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, dichloromethane)
-
Volumetric flasks and pipettes
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain at least five different concentrations. The absorbance of the most concentrated solution at λabs should ideally be around 1.0.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 250-400 nm).
-
Fill both the sample and reference cuvettes with the pure solvent and record a baseline spectrum.
-
-
Data Acquisition:
-
Starting with the most dilute solution, rinse the sample cuvette with a small amount of the solution before filling it.
-
Record the absorption spectrum for each concentration.
-
Ensure the absorbance at the peak maximum (Amax) is within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Data Analysis:
-
Identify the λabs from the spectra.
-
For each concentration, record the absorbance at the determined λabs.
-
Plot a graph of absorbance at λabs versus concentration.
-
Perform a linear regression on the data. The slope of the line will be equal to the molar absorptivity (ε) in L mol-1 cm-1, according to the Beer-Lambert Law (A = εbc, where b is the path length in cm).
-
Protocol 2: Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima (λex and λem) and to observe the spectral shape.
Materials:
-
Dilute solution of the hexahydroanthracene derivative (absorbance at λex < 0.1 to avoid inner filter effects)
-
Spectroscopic grade solvent
-
Fluorometer
-
Quartz fluorescence cuvette (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The absorbance at the intended excitation wavelength should be below 0.1.
-
Fluorometer Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths (e.g., 2-5 nm).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the expected λem (if unknown, a preliminary emission scan can be performed).
-
Scan a range of excitation wavelengths to obtain the excitation spectrum. The peak of this spectrum should correspond to the absorption maximum.
-
-
Emission Spectrum:
-
Set the excitation monochromator to the λabs determined from the absorption spectrum (or the peak of the excitation spectrum).
-
Scan a range of emission wavelengths to obtain the fluorescence emission spectrum.
-
Record the wavelength of maximum emission intensity (λem).
-
Protocol 3: Determination of Fluorescence Quantum Yield (Φf) by the Comparative Method
Objective: To determine the efficiency of the fluorescence process relative to a known standard.
Materials:
-
Solutions of the hexahydroanthracene derivative and a standard fluorophore of known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.546; or anthracene in cyclohexane, Φf = 0.36[5]). The standard should absorb and emit in a similar spectral region as the sample.
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer and fluorometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent (if possible). The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.02 to 0.1.
-
Absorption Spectra: Record the absorption spectra of all solutions.
-
Fluorescence Spectra:
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.
-
Ensure the entire emission spectrum is recorded.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots (Gradient) is used to calculate the quantum yield of the sample (Φf, sample) using the following equation:
Φf, sample = Φf, std * (Gradientsample / Gradientstd) * (nsample2 / nstd2)
where Φf, std is the quantum yield of the standard, and n is the refractive index of the solvent used for the sample and standard. If the same solvent is used, the refractive index term cancels out.[6][7]
-
Protocol 4: Fluorescence Lifetime (τf) Measurement by Time-Correlated Single Photon Counting (TCSPC)
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Materials:
-
Dilute, deoxygenated solution of the hexahydroanthracene derivative
-
TCSPC instrument with a pulsed light source (e.g., picosecond laser diode or LED) and a fast detector
-
Scattering solution (e.g., Ludox in water) for recording the instrument response function (IRF)
Procedure:
-
Sample Preparation: Prepare a dilute solution with an absorbance of ~0.1 at the excitation wavelength. Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes, as oxygen can quench fluorescence.
-
Instrument Setup:
-
Select a pulsed light source with a wavelength at or near the λabs of the sample.
-
Optimize the instrument parameters (e.g., repetition rate of the light source, detector voltage).
-
-
IRF Measurement: Record the instrument response function by measuring the light scattered from a non-fluorescent scattering solution.
-
Fluorescence Decay Measurement:
-
Replace the scattering solution with the sample solution.
-
Acquire the fluorescence decay curve until a sufficient number of photon counts are collected in the peak channel (e.g., 10,000 counts).
-
-
Data Analysis:
-
Fit the fluorescence decay data using deconvolution software, taking the measured IRF into account.
-
The decay is typically fitted to a single or multi-exponential function to obtain the fluorescence lifetime(s) (τf).
-
Conclusion
The photophysical characterization of 1,4,5,8,9,10-hexahydroanthracene derivatives is essential for unlocking their potential in various applications. While direct experimental data for this specific scaffold remains to be extensively reported, the foundational principles of photophysics allow for a strong predictive understanding of their behavior. By systematically applying the detailed protocols provided in this guide, researchers can robustly determine the key photophysical parameters of these novel compounds. This will not only contribute valuable data to the field but also enable the rational design of next-generation fluorophores with precisely controlled properties for advanced applications in science and technology.
References
-
Vallet, J., et al. (2022). Photophysical Properties of Anthracene Derivatives. Molecules, 27(3), 944. [Link]
-
ResearchGate. (n.d.). UV-vis (left) and fluorescence (right) spectra of anthracene A (purple),[8]HA (blue),[9]HA (green),[2]HA (orange), and[10]HA (red) in CHCl3 at room temperature.[Link]
-
PubChem. (n.d.). 1,4,5,8,9,10-Hexahydroanthracene. National Center for Biotechnology Information. [Link]
- Huang, J., Su, J., & Tian, H. (2012). The development of anthracene derivatives for organic light-emitting diodes.
- Weller, A. (1961). Fluorescence and reaction of excited aromatic molecules. Pure and Applied Chemistry, 16(1), 115-124.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Birks, J. B. (1970).
- Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of Photochemistry. CRC press.
-
OMLC. (n.d.). Anthracene. Oregon Medical Laser Center. [Link]
-
Ribierre, J. C., Ruseckas, A., Cavaye, H., Barcena, H. S., Burn, P. L., & Samuel, I. D. W. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry A, 115(26), 7401-7405. [Link]
-
Sanborn, M. E., et al. (2018). Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach. The Journal of organic chemistry, 83(21), 13150–13158. [Link]
-
Wolkers, R., et al. (2015). High-resolution IR absorption spectroscopy of polycyclic aromatic hydrocarbons in the 3 μm region: role of hydrogenation and alkylation. Astronomy & Astrophysics, 582, A73. [Link]
-
ten Brinck, S., et al. (2022). Polycyclic Aromatic Hydrocarbons (PAHs) in Interstellar Ices: A Computational Study into How the Ice Matrix Influences the Ionic State of PAH Photoproducts. ACS Earth and Space Chemistry, 6(3), 693-703. [Link]
-
The Correlated Electronic States of a few Polycyclic Aromatic Hydrocarbons: A Computational Study. (2019). arXiv preprint arXiv:1905.01839. [Link]
-
O–B ← N perturbed polycyclic aromatic hydrocarbons: a straightforward synthesis strategy, and their photophysical and optical waveguide properties. (2022). Materials Chemistry Frontiers. [Link]
-
Wolkers, R., et al. (2015). High-resolution IR absorption spectroscopy of polycyclic aromatic hydrocarbons in the 3 μm region: role of hydrogenation and alkylation. Astronomy & Astrophysics, 582, A73. [Link]
-
Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields.[Link]
-
Synthesis, X-Ray Diffraction, DFT and Hirshfeld Surface Studies of 9-(4-Hydroxyphenyl-Tetramethyl-Hexahydro-1H-Xanthene-1,8(2H)-dione. (2022). Polycyclic Aromatic Compounds, 42(6), 3326-3345. [Link]
-
Glaser, R. (n.d.). Applications of UV/Vis Spectra. Chemistry 416. [Link]
-
NIST WebBook. (n.d.). Anthracene, 1,2,3,4-tetrahydro-.[Link]
-
ResearchGate. (n.d.). Spectroscopic characterization and crystal structure of the 1,2,3,4,5,6-hexahydrophenanthro[1,10,9,8-opqra]perylene.[Link]
-
Davis, M., Senge, M. O., & Locos, O. B. (n.d.). Anthracenylporphyrins. TARA, Trinity College Dublin. [Link]
-
University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields.[Link]
-
ResearchGate. (n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions.[Link]
-
NASA. (2018, April 3). Polycyclic Aromatic Hydrocarbons in the Interstellar Medium: Observational, Experimental and Computational Tools.[Link]
-
Longdom Publishing. (n.d.). A View on Polycyclic Aromatic Hydrocarbons.[Link]
-
LibreTexts. (2023, January 14). 14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Chemistry LibreTexts. [Link]
-
MDPI. (2021, September 24). Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid.[Link]
Sources
- 1. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4,5,8,9,10-Hexahydroanthracene | C14H16 | CID 80011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. omlc.org [omlc.org]
- 6. static.horiba.com [static.horiba.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. O–B ← N perturbed polycyclic aromatic hydrocarbons: a straightforward synthesis strategy, and their photophysical and optical waveguide properties - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05407A [pubs.rsc.org]
Application Note: Electrochemical Analysis of 1,4,5,8,9,10-Hexahydroanthracene Redox Potentials
Introduction
This application note provides a comprehensive guide to the electrochemical analysis of 1,4,5,8,9,10-hexahydroanthracene, a partially saturated derivative of the polycyclic aromatic hydrocarbon (PAH) anthracene. Understanding the redox potentials of such molecules is crucial for researchers and professionals in drug development, materials science, and environmental science, as these properties govern their reactivity, stability, and potential applications.
The electrochemical behavior of aromatic compounds is intrinsically linked to their electronic structure. While fully aromatic systems like anthracene have been extensively studied, their partially saturated analogues present a unique electrochemical profile. The introduction of sp3-hybridized carbon atoms disrupts the continuous π-conjugation, which is expected to significantly alter the redox potentials compared to the parent aromatic compound.[1][2] This guide will detail the theoretical underpinnings and provide a robust experimental protocol for determining these potentials using cyclic voltammetry (CV).
Theoretical Background: The Influence of Saturation on Redox Potentials
The redox properties of PAHs are dictated by the stability of the radical ions formed upon electron transfer. For anthracene, the addition or removal of an electron is delocalized across its extended π-system, resulting in relatively stable radical cations and anions. Functionalization of the 9,10-positions of anthracene has been shown to have a minor effect on its electrochemical behavior, typically within a ±0.10 eV range.[3][4]
In the case of 1,4,5,8,9,10-hexahydroanthracene, the presence of six saturated carbon atoms breaks the planarity and aromaticity of the central ring. This disruption of the π-system is anticipated to raise the energy required for both oxidation and reduction compared to anthracene. The electrochemical hydrogenation of unsaturated aromatic compounds to their saturated forms is a known phenomenon, indicating that the saturated forms are generally less susceptible to electron transfer under similar conditions.[1]
The relationship between the molecular structure of PAHs and their redox potentials has been a subject of both experimental and computational studies. Density functional theory (DFT) calculations have shown a strong linear correlation between the computed absolute reduction potentials and experimentally measured values for a wide range of PAHs.[5][6] This underscores the predictive power of theoretical chemistry in this field and provides a framework for understanding the expected electrochemical behavior of 1,4,5,8,9,10-hexahydroanthracene.
Experimental Protocol: Determination of Redox Potentials by Cyclic Voltammetry
This protocol outlines the steps for determining the oxidation and reduction potentials of 1,4,5,8,9,10-hexahydroanthracene using cyclic voltammetry.
1. Materials and Reagents:
-
Analyte: 1,4,5,8,9,10-Hexahydroanthracene (CAS 5910-28-1)[7][8][9][10]
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), anhydrous, electrochemical grade.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP).
-
Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE).
-
Working Electrode: Glassy carbon electrode (GCE).
-
Counter Electrode: Platinum wire or mesh.
-
Internal Standard (optional): Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple for potential referencing.
2. Instrumentation:
-
Potentiostat capable of performing cyclic voltammetry.
-
Electrochemical cell suitable for a three-electrode setup.
-
Inert gas (Argon or Nitrogen) supply for deoxygenation.
3. Experimental Workflow:
Caption: Experimental workflow for cyclic voltammetry analysis.
4. Detailed Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent.
-
Prepare a 1-5 mM stock solution of 1,4,5,8,9,10-hexahydroanthracene in the electrolyte solution.
-
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by sonication in ethanol and deionized water. Dry the electrode thoroughly.
-
Clean the platinum counter electrode, for example, by flaming or electrochemical cleaning.
-
Prepare the reference electrode according to the manufacturer's instructions.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared electrodes and the electrolyte solution.
-
Purge the solution with an inert gas (N₂ or Ar) for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Perform a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering redox processes in the potential window of interest.
-
Add the analyte solution to the cell.
-
Record the cyclic voltammogram of the 1,4,5,8,9,10-hexahydroanthracene solution. Start with a wide potential window and then narrow it to focus on the observed redox events. Typical scan rates range from 50 to 200 mV/s.
-
(Optional) After obtaining the CV of the analyte, add a small amount of ferrocene to the solution and record another CV to determine the Fc/Fc⁺ redox potential. This allows for referencing the measured potentials to a standard.
-
5. Data Analysis:
-
From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) for each redox event.
-
Calculate the half-wave potential (E₁/₂) for reversible or quasi-reversible processes using the equation: E₁/₂ = (Epa + Epc) / 2.
-
The peak separation (ΔEp = |Epa - Epc|) provides information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 298 K.
-
If an internal standard was used, report the measured potentials with respect to the Fc/Fc⁺ couple.
Expected Results and Interpretation
Based on the structure of 1,4,5,8,9,10-hexahydroanthracene, it is anticipated that its oxidation and reduction will be irreversible processes occurring at higher potentials compared to anthracene. The disruption of the π-system will likely lead to less stable radical ions, which may undergo subsequent chemical reactions.
Table 1: Hypothetical Comparison of Redox Potentials
| Compound | Oxidation Potential (Epa vs. Fc/Fc⁺) | Reduction Potential (Epc vs. Fc/Fc⁺) |
| Anthracene (literature values) | ~ +1.0 V | ~ -2.0 V |
| 1,4,5,8,9,10-Hexahydroanthracene | Expected > +1.0 V | Expected < -2.0 V |
The exact potentials will depend on the experimental conditions. The cyclic voltammogram will provide valuable information on the stability of the electrogenerated species. The absence of a corresponding reverse peak on the CV scan would indicate an irreversible process.
Proposed Redox Mechanism
The electrochemical oxidation of 1,4,5,8,9,10-hexahydroanthracene is expected to initiate at the electron-rich diene moieties. The resulting radical cation may undergo further reactions, such as deprotonation or dimerization.
Caption: Proposed initial steps in the redox mechanism.
Conclusion
This application note provides a framework for the electrochemical analysis of 1,4,5,8,9,10-hexahydroanthracene. By following the detailed protocol, researchers can obtain reliable data on its redox potentials. This information is essential for understanding the fundamental electronic properties of this partially saturated PAH and for guiding its potential applications in various scientific fields. The principles outlined here can also be adapted for the study of other similar saturated and partially saturated aromatic systems.
References
-
Evolution of Aromatic Structures during the Low-Temperature Electrochemical Upgrading of Bio-oil | Energy & Fuels - ACS Publications. (2019). Retrieved from [Link]
-
Experimental and Computed Absolute Redox Potentials of Polycyclic Aromatic Hydrocarbons are Highly Linearly Correlated Over a Wide Range of Structures and Potentials | The Journal of Physical Chemistry A - ACS Publications. (2010). Retrieved from [Link]
-
1,4,5,8,9,10-Hexahydroanthracene | C14H16 | CID 80011 - PubChem. (n.d.). Retrieved from [Link]
-
Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization - PMC - NIH. (2019). Retrieved from [Link]
-
Saturated vs. unsaturated hydrocarbon interactions with carbon nanostructures - Frontiers. (2014). Retrieved from [Link]
-
1,4,5,8,9,10-Hexahydroanthracene - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Experimental and computed absolute redox potentials of polycyclic aromatic hydrocarbons are highly linearly correlated over a wide range of structures and potentials - PubMed. (2010). Retrieved from [Link]
Sources
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- 2. Frontiers | Saturated vs. unsaturated hydrocarbon interactions with carbon nanostructures [frontiersin.org]
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- 4. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. | Sigma-Aldrich [sigmaaldrich.com]
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- 6. Experimental and computed absolute redox potentials of polycyclic aromatic hydrocarbons are highly linearly correlated over a wide range of structures and potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. 1,4,5,8,9,10-Hexahydroanthracene [webbook.nist.gov]
- 9. 1,4,5,8,9,10-HEXAHYDROANTHRACENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. 1,4,5,8,9,10-Hexahydroanthracene | 5910-28-1 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Birch Reduction of Polycyclic Aromatic Hydrocarbons
A Guide for the Synthetic Chemist
Welcome to the technical support center for the Birch reduction of polycyclic aromatic hydrocarbons (PAHs). This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and practical protocols from the perspective of a Senior Application Scientist. Here, we move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring you can diagnose and resolve issues encountered at the bench.
Frequently Asked Questions & Troubleshooting
This section addresses common challenges encountered during the Birch reduction of PAHs in a practical question-and-answer format.
Section 1: Reaction Initiation and Reagent Issues
Question: My reaction never turned the characteristic deep blue color, and my starting material is unrecovered. What happened?
Answer: The intense blue color is the visual confirmation of solvated electrons, the key reducing agent formed when an alkali metal like lithium or sodium dissolves in liquid ammonia.[1][2] Its absence is a critical failure point and almost always indicates that the solvated electrons were quenched as soon as they formed.
-
Causality & Solution: The primary culprits are electrophilic impurities, namely residual water or oxygen in your reaction setup. Solvated electrons will react preferentially with these before they can reduce your PAH.
-
Moisture: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum immediately before use. All solvents, including any co-solvents like THF or ether, must be anhydrous.[3] Ammonia gas from the cylinder must be passed through a drying agent (e.g., a potassium hydroxide tower) before condensation.
-
Oxygen: The entire reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen). This involves assembling the apparatus hot, cooling under a stream of inert gas, and maintaining positive pressure throughout the experiment.
-
Self-Validation: A persistent, deep blue color for several minutes after the final piece of alkali metal is added is your validation that the system is sufficiently inert and dry.[1]
-
Question: I added my alkali metal, but it just sits at the bottom of the flask and the blue color is faint or fades quickly.
Answer: This points to poor solubility of the alkali metal or a slow consumption of the solvated electrons by a less obvious contaminant.
-
Causality & Solution:
-
Metal Choice & Form: Lithium generally has better solubility in liquid ammonia than sodium and often gives higher yields.[4] Using the metal as a freshly cut wire or small pieces, rather than large chunks, increases the surface area and speeds up dissolution.[5]
-
PAH Solubility: Many larger PAHs have poor solubility in liquid ammonia alone. This can hinder the reaction. Adding a co-solvent like anhydrous tetrahydrofuran (THF) or diethyl ether (up to 20% v/v) can significantly improve the solubility of your substrate, facilitating the reaction.[3]
-
Proton Source Acidity: Your proton source (typically an alcohol) must be a weaker acid than water. If it's too acidic, it can react directly with the dissolved metal. Tert-butanol is an excellent choice as it is a poor proton donor to the solvated electron but is acidic enough to protonate the radical anion intermediate.[1] If you observe vigorous bubbling upon adding the alcohol before the substrate, your alcohol may be too acidic or contain water.
-
Section 2: Poor Conversion and Product Selectivity
Question: My reaction worked, but I have a low yield of the desired dihydroaromatic product and a lot of unreacted starting material.
Answer: Incomplete conversion, assuming the reaction initiated correctly (blue color was present), suggests an issue with stoichiometry, reaction time, or temperature.
-
Causality & Solution:
-
Stoichiometry: The Birch reduction is a third-order reaction, dependent on the aromatic compound, the alkali metal, and the alcohol.[2] A minimum of 2.5-3.0 equivalents of the alkali metal and a slight excess of the alcohol proton source are typically required. For less reactive PAHs, increasing the equivalents of lithium may be necessary.
-
Reaction Temperature & Time: The reaction is typically run at the boiling point of ammonia (-33 °C) or at -78 °C (dry ice/acetone bath).[1] While -78 °C provides better control, some reductions are sluggish at this temperature. Allowing the reaction to warm to -33 °C can increase the rate. Reaction times can vary from 1 to 5 hours; monitor the reaction by TLC (if feasible) by carefully quenching a small aliquot.
-
Substrate Reactivity: PAHs with higher resonance stabilization energy are harder to reduce.[1] Anthracene, for example, is readily reduced in the central ring because this preserves the aromaticity of two separate benzene rings.[1][6] Naphthalene reduction is also common.[2] However, more stable systems may require modified conditions, such as the Benkeser reduction (using lithium in low-molecular-weight amines), which can be run at higher temperatures.[2]
-
Answer: This is a common issue with PAHs, where multiple reduction pathways are possible. Selectivity is governed by a delicate balance of thermodynamics and kinetics.
-
Causality & Solution:
-
Kinetic vs. Thermodynamic Control: The desired 1,4-diene is typically the kinetic product.[1] If the reaction conditions are too harsh or the intermediates are allowed to isomerize, the more stable conjugated 1,3-diene can form, which may then be susceptible to further reduction. To favor the kinetic product, use controlled temperatures (-78 °C) and ensure a sufficiently acidic proton source (like t-butanol) is present to rapidly trap the intermediate anions. The absence of a suitable proton donor can lead to dimerization or other side reactions.[1]
-
Proton Source Choice: The timing of protonation is critical. The first protonation of the radical anion is the rate-limiting step.[2] Using a less acidic alcohol like t-butanol provides better selectivity than methanol or ethanol.
-
PAH-Specific Selectivity: For PAHs, reduction generally occurs on the ring that leads to the greatest retention of aromatic stabilization energy. For anthracene, this is the central 9,10-position.[1][6] For substituted naphthalenes, β-substituents tend to direct reduction to the substituted ring, while α-substituents direct it to the unsubstituted ring.[2] Be aware that under forcing conditions, multiple rings can be reduced.[6]
-
Troubleshooting Flowchart: Diagnosing Birch Reduction Failures
Caption: A decision tree for troubleshooting common Birch reduction issues.
Section 3: Work-up and Product Isolation
Question: I believe my reaction was successful, but upon work-up and purification, I re-isolated my starting PAH. What went wrong?
Answer: This is a classic case of re-aromatization. The dihydroaromatic products of the Birch reduction are often unstable and can easily oxidize back to the fully aromatic starting material, especially under acidic or heated conditions.
-
Causality & Solution:
-
Quenching: The reaction must be quenched properly to destroy any unreacted alkali metal and the anionic intermediates. A rapid quench is essential. The best practice is to add a proton source that is strong enough to neutralize the intermediates but not so acidic that it promotes re-aromatization. Saturated aqueous ammonium chloride (NH₄Cl) is an excellent choice.[7] Avoid quenching with strong acids.
-
Ammonia Evaporation: After quenching, the liquid ammonia must be evaporated. This should be done gently, by allowing the flask to warm to room temperature, ideally with a slow stream of inert gas passing over the surface.[7] Do not apply heat.
-
Extraction and Purification: During aqueous work-up and extraction, avoid using acidic solutions. Use neutral or slightly basic water. When purifying by chromatography, use a deactivated silica gel (e.g., treated with triethylamine) to prevent on-column oxidation. Analyze the product quickly, as some dihydro-PAHs can re-aromatize even on standing in air.
-
Experimental Protocols & Data
General Protocol for the Birch Reduction of Anthracene
This protocol details the reduction of anthracene to 9,10-dihydroanthracene, a representative procedure for a solid PAH.
Mechanism Overview
Caption: The sequential electron-proton transfer mechanism of the Birch reduction.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a dry ice condenser, a gas inlet for argon/nitrogen, and a rubber septum. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.
-
Ammonia Condensation: Position the flask in a dry ice/acetone bath (-78 °C). Condense approximately 50 mL of anhydrous ammonia gas per 1 gram of PAH into the flask.[1]
-
Substrate Addition: Add anthracene (1.0 eq) and anhydrous THF (10-20 mL, to aid solubility) to the stirring liquid ammonia via syringe or powder funnel under a positive flow of inert gas.
-
Metal Addition: Add small, freshly cut pieces of lithium wire (2.5 eq) to the reaction mixture portion-wise. A deep and persistent blue color should develop.
-
Proton Source Addition: After the lithium has dissolved, slowly add tert-butanol (4.0 eq) dropwise via syringe.
-
Reaction Monitoring: Maintain the temperature at -78 °C and stir for 2-4 hours. The blue color should fade as the reaction proceeds. The reaction is complete when the blue color has been discharged.
-
Quenching: Carefully and slowly add solid ammonium chloride or a saturated aqueous solution of NH₄Cl until the reaction mixture is colorless.
-
Work-up: Remove the cold bath and allow the ammonia to evaporate overnight under a gentle stream of nitrogen.[7] To the remaining slurry, add water and extract the product with a suitable solvent (e.g., MTBE or diethyl ether).[7] Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product quickly, for example, by recrystallization or chromatography on deactivated silica gel.
Table 1: Reaction Parameters for Common PAHs
| Polycyclic Aromatic Hydrocarbon | Typical Metal (Equivalents) | Proton Source | Expected Major Product | Key Considerations |
| Naphthalene | Li (2.5) | t-BuOH or EtOH | 1,4-Dihydronaphthalene | Can be over-reduced to tetralin under harsher conditions. |
| Anthracene | Li or Na (2.5) | t-BuOH | 9,10-Dihydroanthracene | Reduction of the central ring is highly favored, preserving two benzene rings.[1][6] |
| Phenanthrene | Li (3.0) | t-BuOH | 9,10-Dihydrophenanthrene | Reduction occurs across the central C9-C10 bond. |
| Pyrene | Li (5.0) | t-BuOH | 4,5-Dihydropyrene and 4,5,9,10-Tetrahydropyrene | More complex; requires more forcing conditions and can yield a mixture of products. |
This guide provides a framework for understanding and troubleshooting the Birch reduction of PAHs. By focusing on the chemical principles behind each step, you can better adapt these protocols to new substrates and overcome common experimental hurdles.
References
-
Master Organic Chemistry. (2019). Birch Reduction of Aromatic Rings. [Link]
-
ResearchGate. (2025). A Mechanistic Analysis of the Birch Reduction. [Link]
-
Wikipedia. Birch reduction. [Link]
-
NROChemistry. Birch Reduction: Mechanism & Examples. [Link]
-
Yao, S. (n.d.). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Atlantis Press. [Link]
-
Khan Academy. Birch reduction I (video). [Link]
-
Organic Reactions. The Birch Reduction of Aromatic Compounds. [Link]
-
Fisch, L. (2016). Birch Reduction Reaction and Mechanism Benzene and Substituted Rings. YouTube. [Link]
-
BYJU'S. Birch Reduction Mechanism. [Link]
-
ResearchGate. (n.d.). (PDF) Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. [Link]
-
Pharmaguideline. Birch Reduction. [Link]
-
Baran Lab. (2018). The Birch Reduction. [Link]
-
Chemistry Stack Exchange. (2016). Birch Reduction Of Anthracene. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Birch reduction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Birch Reduction | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing the Synthesis of 1,4,5,8,9,10-Hexahydroanthracene
Welcome to the technical support center for the synthesis of 1,4,5,8,9,10-hexahydroanthracene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable carbocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles.
Introduction to the Synthesis
The synthesis of 1,4,5,8,9,10-hexahydroanthracene is most commonly approached via a Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a cyclohexene ring.[1] In this case, naphthalene acts as the diene and 1,4-cyclohexadiene serves as the dienophile. While theoretically straightforward, this reaction can present challenges in achieving high yields and purity due to the aromatic stability of naphthalene, which makes it a less reactive diene.[2]
This guide will walk you through the critical parameters of this synthesis, helping you to navigate potential pitfalls and optimize your experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 1,4,5,8,9,10-hexahydroanthracene.
Question 1: My reaction yield is very low. What are the likely causes and how can I improve it?
Answer:
Low yields in the Diels-Alder reaction between naphthalene and 1,4-cyclohexadiene are a frequent challenge. Several factors can contribute to this issue:
-
Insufficient Reaction Temperature: The Diels-Alder reaction is a thermally controlled process. Due to the aromaticity of naphthalene, a significant energy input is required to overcome the activation energy barrier. If the reaction temperature is too low, the reaction rate will be exceedingly slow.
-
Solution: Gradually increase the reaction temperature. The use of a high-boiling solvent such as xylene or decalin can facilitate the necessary high temperatures. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to find the optimal temperature without causing decomposition of starting materials or product.
-
-
Sub-optimal Molar Ratio of Reactants: An inappropriate ratio of diene to dienophile can lead to incomplete conversion of the limiting reagent.
-
Solution: Employing an excess of the more volatile and less expensive reactant, typically 1,4-cyclohexadiene, can drive the equilibrium towards the product side. A molar ratio of 1:2 to 1:5 (naphthalene:1,4-cyclohexadiene) is a good starting point for optimization.
-
-
Absence of a Catalyst: For less reactive dienes like naphthalene, a catalyst can significantly enhance the reaction rate.[3]
-
Solution: The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), can accelerate the reaction by coordinating to the dienophile, making it more electrophilic and thus more reactive.[4][5] It is important to use the catalyst in stoichiometric amounts and under anhydrous conditions to prevent deactivation.
-
Question 2: I am observing the formation of multiple products in my reaction mixture. What are these byproducts and how can I minimize them?
Answer:
The formation of byproducts is a common issue that can complicate purification and reduce the yield of the desired product.
-
Isomer Formation: The Diels-Alder reaction can potentially lead to the formation of both endo and exo isomers. While the endo product is often the kinetically favored product, the exo product may be more thermodynamically stable.
-
Solution: Reaction conditions can influence the isomeric ratio. Lower reaction temperatures generally favor the formation of the kinetic endo product. If a specific isomer is desired, careful optimization of temperature and reaction time is necessary.
-
-
Polymerization of 1,4-Cyclohexadiene: At elevated temperatures, 1,4-cyclohexadiene can undergo side reactions, including polymerization.
-
Solution: Adding the 1,4-cyclohexadiene to the reaction mixture in portions over time, rather than all at once, can help to maintain a low instantaneous concentration and minimize polymerization. The use of a radical inhibitor, such as hydroquinone, can also be beneficial.
-
-
Oxidation of the Product: The hexahydroanthracene product can be susceptible to oxidation, especially at high temperatures in the presence of air, leading to the formation of aromatic anthracene.
-
Solution: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize oxidation. Additionally, ensuring that the workup procedure is performed promptly after the reaction is complete can reduce the exposure of the product to air.
-
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer:
Effective purification is critical for obtaining 1,4,5,8,9,10-hexahydroanthracene of high purity.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.[5]
-
Procedure: A suitable solvent system for recrystallization should be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water, or hexane and ethyl acetate, can be a good starting point for solvent screening. The crude product should be dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to promote the formation of well-defined crystals.
-
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is a powerful alternative.[5]
-
Procedure: A silica gel column is typically used. The choice of eluent is crucial and should be determined by TLC analysis. A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is likely to be effective in separating the desired product from more polar impurities.
-
Experimental Protocol: Synthesis of 1,4,5,8,9,10-Hexahydroanthracene
This protocol describes a general procedure for the synthesis of 1,4,5,8,9,10-hexahydroanthracene via a Lewis acid-catalyzed Diels-Alder reaction.
Materials:
-
Naphthalene
-
1,4-Cyclohexadiene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add naphthalene and anhydrous dichloromethane.
-
Addition of Catalyst: Cool the solution to 0 °C in an ice bath and slowly add anhydrous aluminum chloride in portions. Stir the mixture for 15 minutes at 0 °C.
-
Addition of Dienophile: Slowly add 1,4-cyclohexadiene to the reaction mixture via a dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or other non-polar aprotic solvent | Prevents reaction with the Lewis acid catalyst and provides a suitable reaction medium. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Activates the dienophile, increasing the reaction rate. |
| Reactant Ratio | 1:2 to 1:5 (Naphthalene:1,4-Cyclohexadiene) | An excess of the dienophile drives the reaction equilibrium towards the product. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the starting materials and product. |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of 1,4,5,8,9,10-hexahydroanthracene.
Characterization of 1,4,5,8,9,10-Hexahydroanthracene
Accurate characterization of the final product is essential to confirm its identity and purity.[6]
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show characteristic signals for the different types of protons in the molecule. The aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm), while the aliphatic protons of the cyclohexene rings will be in the upfield region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The C=C stretching of the aromatic ring will be seen in the 1450-1600 cm⁻¹ region.[7]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 1,4,5,8,9,10-hexahydroanthracene (C₁₄H₁₆, MW = 184.28 g/mol ).[6][8] Fragmentation patterns can provide further structural information.
References
-
Kovacic, P., & Koch, F. W. (n.d.). Coupling of Naphthalene Nuclei by Lewis Acid Catalyst—Oxidant. The Journal of Organic Chemistry. [Link]
-
Kiselev, V. D., & Konovalov, A. I. (2004). Diels–Alder reaction between naphthalene and N-phenylmaleimide under ambient and high pressure conditions. ARKIVOC. [Link]
-
PubChem. (n.d.). 1,4,5,8,9,10-Hexahydroanthracene. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (n.d.). 9-nitroanthracene. [Link]
-
NIST. (n.d.). 1,4,5,8,9,10-Hexahydroanthracene. NIST Chemistry WebBook. [Link]
-
Request PDF. (n.d.). Lewis Acid Catalyzed Diels−Alder Reactions of 1,2-Naphthoquinones. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Scribd. (n.d.). Syeda Lab 7 - Preparation of 9,10-Dihydroanthracene-9,10-Endosuccinic Anhydride - Diels-Alder Reaction - Dr. Wilson. [Link]
- Google Patents. (n.d.). CN111018687B - Synthesis method of 9, 10-anthraquinone.
-
PMC. (2020). A versatile Diels–Alder approach to functionalized hydroanthraquinones. National Center for Biotechnology Information. [Link]
-
OSTI.GOV. (n.d.). Infrared Spectrum of Anthracene-d10. [Link]
-
Gyan Sanchay. (n.d.). ANTHRACENE Methods of Preparation 1. Haworth synthesis. [Link]
-
The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction [Video]. YouTube. [Link]
-
eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. kpfu.ru [kpfu.ru]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,4,5,8,9,10-Hexahydroanthracene | C14H16 | CID 80011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. 1,4,5,8,9,10-Hexahydroanthracene [webbook.nist.gov]
Technical Support Center: Catalytic Hydrogenation of Anthracene
Welcome to the technical support center for the catalytic hydrogenation of anthracene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a particular focus on identifying and mitigating unwanted side reactions. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity and success of your experiments.
Introduction to Anthracene Hydrogenation
The catalytic hydrogenation of anthracene is a fundamental process for producing a range of partially and fully saturated cyclic hydrocarbons. These products are valuable intermediates in the synthesis of pharmaceuticals, high-performance fuels, and advanced materials. The reaction typically proceeds in a stepwise manner, hydrogenating one aromatic ring at a time.
The desired reaction pathway is the sequential saturation of the anthracene core to yield dihydroanthracene, tetrahydroanthracene, octahydroanthracene, and ultimately, perhydroanthracene. However, the reaction is often complicated by the formation of undesirable byproducts through various side reactions. This guide will help you understand, troubleshoot, and control these side reactions.
Understanding the Main Reaction Pathway
The hydrogenation of anthracene is a multi-step process, with the central ring being the most reactive. The generally accepted pathway involves the following key intermediates:
-
Anthracene → 9,10-Dihydroanthracene (DHA)
-
DHA → 1,2,3,4-Tetrahydroanthracene (THA)
-
THA → 1,2,3,4,5,6,7,8-Octahydroanthracene (OHA)
-
OHA → Perhydroanthracene (Dodecahydroanthracene)
The selectivity towards a particular hydrogenated product is highly dependent on the reaction conditions, including the choice of catalyst, temperature, hydrogen pressure, and solvent.[1][2]
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Presence of Isomeric Byproducts (e.g., Phenanthrene)
Symptom: Your product analysis (e.g., by GC-MS) reveals the presence of phenanthrene or its hydrogenated derivatives, which are not expected from the direct hydrogenation of anthracene.
Causality: The formation of phenanthrene is a result of isomerization reactions occurring on the catalyst surface.[3] This is particularly prevalent when using catalysts with acidic supports, such as zeolites (e.g., ZSM-5).[3] The acidic sites can catalyze the rearrangement of the carbon skeleton of partially hydrogenated intermediates. One proposed mechanism involves the formation of a 2-ethylbiphenyl intermediate, which then undergoes cyclization to form phenanthrene.[3]
Troubleshooting Flowchart:
Caption: Troubleshooting Isomerization Side Reactions.
Mitigation Strategies:
-
Catalyst Support: Opt for catalysts with neutral or basic supports like alumina (Al₂O₃) or activated carbon. If an acidic support is necessary for other reasons, consider using a catalyst with lower acid site density.
-
Reaction Temperature: Isomerization reactions are often favored at higher temperatures. Reducing the reaction temperature can significantly decrease the rate of these side reactions. However, this may also reduce the rate of the desired hydrogenation, so optimization is key.
Issue 2: Formation of Low Molecular Weight Byproducts (Hydrocracking)
Symptom: Your product mixture contains compounds with fewer than 14 carbon atoms, such as naphthalene derivatives, benzene, toluene, or xylenes (BTX).
Causality: These are products of hydrocracking, a side reaction that involves the cleavage of C-C bonds in the anthracene ring structure. Hydrocracking is also promoted by acidic catalyst supports and higher temperatures.[4] The mechanism involves the protonation of a partially hydrogenated ring by a Brønsted acid site on the catalyst, which weakens the C-C bonds and leads to ring opening.[4]
Troubleshooting Flowchart:
Caption: Troubleshooting Hydrocracking Side Reactions.
Mitigation Strategies:
-
Catalyst Selection: Similar to isomerization, using a catalyst with a less acidic support will suppress hydrocracking.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can reduce the rate of hydrocracking.
-
Hydrogen Pressure: Increasing hydrogen partial pressure generally favors hydrogenation over hydrocracking.[1][5] However, excessively high pressures may not provide additional benefits and could be a safety concern.[2]
-
Issue 3: Incomplete Conversion or Low Selectivity to Desired Product
Symptom: The reaction stops before all the anthracene is consumed, or the product mixture contains a wide distribution of partially hydrogenated intermediates rather than the desired product.
Causality: This can be due to several factors, including catalyst deactivation, improper reaction conditions, or mass transfer limitations.
Troubleshooting Flowchart:
Caption: Troubleshooting Low Conversion and Selectivity.
Mitigation Strategies:
-
Catalyst Deactivation:
-
Coking: Carbonaceous deposits can block active sites. Regeneration by controlled oxidation (burning off the coke) followed by reduction can restore activity.[6]
-
Poisoning: Impurities in the feedstock (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites.[7][8] Ensure high purity of reactants and solvent.
-
Sintering: High temperatures can cause the metal nanoparticles on the catalyst to agglomerate, reducing the active surface area.[7] Avoid excessive reaction temperatures.
-
-
Reaction Conditions:
-
Temperature and Pressure: Systematically vary the temperature and hydrogen pressure to find the optimal conditions for the desired product. Higher pressure generally favors a higher degree of hydrogenation.[1][5]
-
Reaction Time: Monitor the reaction progress over time to determine the optimal duration for achieving high conversion and selectivity.
-
-
Mass Transfer: Ensure efficient stirring or mixing to overcome mass transfer limitations of hydrogen from the gas phase to the catalyst surface.[2]
Quantitative Data Summary
The following table summarizes the effect of various reaction parameters on the conversion of anthracene and the selectivity towards different products, based on literature data.
| Parameter | Condition | Anthracene Conversion (%) | Dihydroanthracene Selectivity (%) | Tetrahydroanthracene Selectivity (%) | Octahydroanthracene Selectivity (%) | Reference |
| Temperature | 80 °C | 32.4 | - | - | - | [1] |
| 130 °C | 59.8 | - | - | - | [1] | |
| H₂ Pressure | 0.35 MPa | ~80 | ~10 | ~70 | ~20 | [1] |
| 4.1 MPa | ~100 | <5 | ~20 | ~75 | [1] | |
| Catalyst Support | Fe-Co/CaA | ~87 | High | High | Low | [3] |
| Fe-Co/ZSM-5 | ~91 | High | High | Low (with ~15% degradation products) | [3] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Anthracene in a Batch Reactor
-
Catalyst Preparation:
-
Weigh the desired amount of catalyst (e.g., 5% Pd/C or Ni/Hβ-zeolite) and place it in a clean, dry reactor vessel.
-
If required, pre-reduce the catalyst in a stream of hydrogen at an elevated temperature (e.g., 450 °C for Ni catalysts) to activate it.[2]
-
-
Reactant Loading:
-
Add the anthracene and solvent (e.g., decalin, supercritical CO₂) to the reactor vessel.
-
-
Reaction Setup:
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Begin stirring and heat the reactor to the target temperature.
-
-
Reaction Monitoring:
-
Maintain the desired temperature and pressure throughout the reaction.
-
Take samples at regular intervals to monitor the progress of the reaction by GC-MS.
-
-
Work-up:
-
After the desired reaction time, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Analyze the product mixture by GC-MS.
-
Protocol 2: GC-MS Analysis of Reaction Products
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane).
-
GC Conditions (Example):
-
Column: HP-5 or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the products by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a lot of tar-like material. What is happening?
A1: The formation of heavy, tar-like substances, often referred to as coke, is a common issue, especially at high temperatures. This is a form of catalyst deactivation where oligomers and polymers are formed on the catalyst surface, blocking active sites. To mitigate this, try lowering the reaction temperature and ensuring a sufficient hydrogen partial pressure.
Q2: How can I improve the selectivity towards a specific partially hydrogenated product, like tetrahydroanthracene (THA)?
A2: Achieving high selectivity for an intermediate product requires careful control of reaction conditions. Generally, milder conditions (lower temperature, lower pressure, and shorter reaction time) will favor the formation of partially hydrogenated products. You may also consider using a less active catalyst.
Q3: Can I reuse my catalyst? If so, how?
A3: Yes, heterogeneous catalysts can often be reused. After the reaction, filter the catalyst, wash it with a suitable solvent to remove any adsorbed products, and dry it. For catalysts deactivated by coking, a regeneration step involving controlled oxidation followed by reduction may be necessary to restore activity.[6]
Q4: What is the best solvent for anthracene hydrogenation?
A4: The choice of solvent can significantly impact the reaction. Inert, high-boiling point solvents like decalin are commonly used. Supercritical carbon dioxide (sc-CO₂) has also been shown to be an effective medium, as it can improve mass transfer and hydrogen solubility.[1][2] However, the use of some co-solvents like acetonitrile with sc-CO₂ has been shown to decrease catalytic activity.[2]
Q5: My catalyst seems to have lost activity after a few runs. What are the likely causes?
A5: Loss of catalyst activity, or deactivation, can be due to several reasons:
-
Poisoning: Impurities in your starting material or solvent may be poisoning the catalyst.
-
Coking: As mentioned above, the formation of carbonaceous deposits can block active sites.
-
Sintering: If you are running your reactions at very high temperatures, the metal particles on the support may be agglomerating.
-
Leaching: Some of the active metal may be dissolving into the reaction medium, especially under acidic conditions.
A thorough characterization of the spent catalyst can help identify the cause of deactivation.
References
-
M. G. Ghodke, et al. (2012). Hydrogenation of Anthracene in Supercritical Carbon Dioxide Solvent Using Ni Supported on Hβ-Zeolite Catalyst. Catalysts, 2(1), 85-103. [Link]
-
S. K. Gangwal, et al. (2012). Hydrogenation of Anthracene in Supercritical Carbon Dioxide Solvent Using Ni Supported on Hβ-Zeolite Catalyst. Catalysts, 2(1), 85-103. [Link]
- A. A. Krichko, et al. (1975). Hydrogenation of anthracene and phenanthrene on an aluminum-cobalt-molybdenum catalyst. Chemistry of Heterocyclic Compounds, 9(1), 117-120.
- J. W. F. M. van Bokhoven, et al. (2008). The Hydrogenation of Anthracene over a Nickel-on-Silica Catalyst.
-
A. B. Kenzhetayeva, et al. (2023). Catalytic Hydrogenation of Anthracene on Binary (Bimetallic) Composite Catalysts. Catalysts, 13(6), 957. [Link]
- J. A. Moulijn, et al. (2001). Catalyst deactivation: is it preventable?.
- S. K. Maity, et al. (2004). Effect of hydrogen pressure on the hydrocracking of vacuum residue. Fuel Processing Technology, 85(13), 1545-1563.
-
X. Wang, et al. (2021). Mechanistic Understanding of Anthracene Hydrocracking over HY Zeolite Encapsulated Single-Atom Pt Catalysts. ACS Catalysis, 11(21), 13354-13365. [Link]
- J. A. R. van Veen, et al. (1990). The mechanism of the hydrocracking of polycyclic aromatics. Part I. Anthracene.
- C. H. Bartholomew. (2001). Mechanisms of catalyst deactivation.
- P. Forzatti, & L. Lietti. (1999). Catalyst deactivation.
- J. B. Butt, & E. E. Petersen. (1988).
- E. F. V. de Mulder, et al. (2016). Regeneration of a coked-deactivated hydrocracking catalyst. Catalysis Science & Technology, 6(12), 4336-4347.
-
Agilent Technologies. (2023). PAH Analysis Using GC/MS/MS, Hydrogen Carrier Gas, and the Agilent HydroInert Source. [Link]
- S. S. C. Chuang, & J. G. Goodwin Jr. (1985). The effect of solvent on the hydrogenation of anthracene.
- H. Schulz, et al. (1999). Hydrocracking of polycyclic aromatic hydrocarbons.
- M. Neurock, & R. A. van Santen. (2000). Molecular modeling of the catalytic hydrogenation of aromatics. In Advances in Catalysis (Vol. 45, pp. 231-334). Academic Press.
- E. J. M. Hensen, & R. A. van Santen. (2004). On the mechanism of the hydrogenation of aromatics on metal surfaces.
- C. H. Bartholomew, P. K. Agrawal, & J. R. Katzer. (1982). Sulfur poisoning of metals. In Advances in catalysis (Vol. 31, pp. 135-242). Academic Press.
- J. A. Moulijn, A. E. van Diepen, & F. Kapteijn. (2001). Catalyst deactivation.
Sources
Technical Support Center: Optimizing Solvent Systems for Diels-Alder Reactions with Substituted Anthracenes
Welcome to the technical support center for optimizing Diels-Alder reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection when working with substituted anthracenes. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts regarding the role of solvents in Diels-Alder reactions involving substituted anthracenes.
Q1: Why is solvent selection so critical for the Diels-Alder reaction of substituted anthracenes?
Solvent choice is paramount as it directly influences reaction kinetics, selectivity (endo/exo and regioselectivity), and even the position of the chemical equilibrium. Solvents can stabilize the transition state, which is typically more polar than the reactants, thereby accelerating the reaction. For substituted anthracenes, the electronic nature of the substituents can further amplify these solvent effects, making a rational solvent choice essential for optimal outcomes.
Q2: How does solvent polarity affect the rate of a Diels-Alder reaction?
Generally, polar solvents accelerate Diels-Alder reactions. This is because the transition state of the reaction often possesses a greater degree of charge separation and is more polar than the starting materials. A polar solvent will better solvate and stabilize this polar transition state, lowering the activation energy and increasing the reaction rate. However, the effect can be complex and is not always linear with solvent polarity parameters like the dielectric constant.
Q3: Can hydrogen-bonding solvents inhibit the reaction?
Yes, protic solvents capable of hydrogen bonding (e.g., alcohols, water) can sometimes inhibit Diels-Alder reactions. This is particularly true if the dienophile is activated by a Lewis acid catalyst. The solvent can coordinate with the Lewis acid, reducing its catalytic activity. Additionally, hydrogen bonding to the reactants can alter their electronic properties and reactivity in unforeseen ways.
Q4: What are "green" solvent alternatives for Diels-Alder reactions?
There is a significant push towards more environmentally benign solvent systems. For Diels-Alder reactions, water has been shown to be an excellent solvent, often leading to rate accelerations due to the hydrophobic effect. Other green alternatives include ionic liquids and deep eutectic solvents, which can offer unique reactivity and selectivity profiles while being non-volatile and often recyclable.
Q5: How do I choose a starting solvent for a new Diels-Alder reaction with a substituted anthracene?
A good starting point is a relatively non-polar, aprotic solvent like toluene or dichloromethane (DCM). These solvents are generally unreactive and solubilize a wide range of organic compounds. From there, you can screen a panel of solvents with varying polarities and properties to optimize your reaction. Computational modeling can also provide valuable insights into solvent effects on the reaction barrier, guiding your experimental design.
Troubleshooting Guides
This section provides structured guidance for overcoming common experimental challenges.
Issue 1: Low Reaction Yield or Slow Conversion Rate
If you are observing poor yields or sluggish reaction progress, consider the following troubleshooting steps.
Workflow for Optimizing Reaction Rate:
Caption: Troubleshooting workflow for low reaction yield.
Step-by-Step Protocol:
-
Solvent Screening:
-
Set up parallel reactions in a range of solvents with varying polarities. A suggested screening panel is provided in the table below.
-
Ensure all other reaction parameters (concentration, temperature, stoichiometry) are held constant.
-
Monitor reaction progress by a suitable analytical method (e.g., TLC, LC-MS, NMR).
-
-
Lewis Acid Catalysis:
-
If the dienophile contains a coordinating group (e.g., a carbonyl), the addition of a Lewis acid can significantly accelerate the reaction.
-
Choose a non-coordinating solvent like dichloromethane or 1,2-dichloroethane to avoid deactivation of the catalyst.
-
Screen different Lewis acids (e.g., ZnCl₂, AlCl₃, Et₂AlCl) at various loadings.
-
-
Alternative Energy Sources:
-
High-pressure conditions can favor the formation of the more compact transition state, accelerating the reaction.
-
Microwave irradiation can provide rapid and efficient heating, often reducing reaction times dramatically.
-
Table 1: Solvent Screening Panel for a Model Diels-Alder Reaction (Reaction: 9-Methylanthracene with N-ethylmaleimide at 80°C)
| Solvent | Dielectric Constant (ε) | Relative Rate | Notes |
| Toluene | 2.4 | 1.0 | Good starting point, non-polar. |
| Dichloromethane | 9.1 | 3.5 | Polar aprotic, often accelerates reaction. |
| Acetonitrile | 37.5 | 8.2 | Highly polar aprotic, can significantly enhance rate. |
| Ethanol | 24.6 | 2.1 | Protic, may interfere with catalysis. |
| Water | 80.1 | 15.7 | Can provide hydrophobic acceleration. |
Issue 2: Poor Selectivity (Endo/Exo or Regioselectivity)
The stereochemical and regiochemical outcome of a Diels-Alder reaction is highly dependent on the solvent environment.
Logical Relationship of Solvent Effects on Selectivity:
Caption: Influence of solvent properties on reaction selectivity.
Troubleshooting Steps:
-
Vary Solvent Polarity:
-
The endo transition state is often more polar than the exo transition state. Therefore, increasing solvent polarity can favor the formation of the endo product.
-
Systematically screen solvents from non-polar (e.g., hexane) to polar (e.g., acetonitrile) and observe the effect on the endo/exo ratio.
-
-
Utilize Protic Solvents:
-
Hydrogen bonding solvents can form specific interactions with functional groups on the reactants, influencing the facial selectivity and regiochemistry, particularly with dienophiles capable of accepting hydrogen bonds.
-
-
Lewis Acid Catalysis for Enhanced Selectivity:
-
Lewis acids can lock the conformation of the dienophile, leading to a highly organized transition state and often a significant enhancement in both endo/exo and regioselectivity. The choice of solvent is critical here, as it must not compete with the dienophile for coordination to the Lewis acid.
-
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Diels-Alder Reaction
This protocol outlines a general method for screening solvents for the reaction of a substituted anthracene with a dienophile.
Materials:
-
Substituted anthracene (e.g., 9-bromoanthracene)
-
Dienophile (e.g., maleic anhydride)
-
Panel of anhydrous solvents (e.g., toluene, DCM, acetonitrile, THF, water)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
Analytical instrumentation (TLC, LC-MS, or NMR)
Procedure:
-
To separate reaction vials, add the substituted anthracene (1.0 eq) and the dienophile (1.1 eq).
-
To each vial, add a different solvent from the screening panel to achieve a consistent concentration (e.g., 0.1 M).
-
Seal the vials and place them in a pre-heated block at the desired reaction temperature.
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot (if necessary) and analyze by the chosen analytical method to determine the conversion and product ratios.
-
Plot the conversion versus time for each solvent to determine the relative reaction rates.
-
Analyze the product ratios at a consistent conversion point to assess the impact of the solvent on selectivity.
References
Technical Support Center: Purification Strategies for Removing Unreacted Anthracene
Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted anthracene from their reaction mixtures. Unreacted starting material can complicate downstream applications, spectral analysis, and final product purity. This document provides in-depth, field-proven troubleshooting advice and protocols to ensure you achieve the highest purity for your anthracene-derived compounds.
Section 1: Initial Assessment & Troubleshooting
Q1: My initial analysis (TLC, NMR) shows a significant amount of starting material. How can I confirm it's anthracene and not a byproduct?
A1: Initial Confirmation Protocol
Before proceeding with a purification strategy, it's crucial to confirm the identity of the contaminant. Anthracene has distinct properties that can be easily identified.
-
Thin-Layer Chromatography (TLC) Analysis: Anthracene is a non-polar compound and will exhibit a high Retention Factor (Rf) in non-polar solvent systems (e.g., hexane/ethyl acetate mixtures). A key identifier for anthracene is its brilliant blue fluorescence under UV light (typically 254 nm or 365 nm)[1][2]. Spot a co-spot (a mixture of your reaction crude and pure anthracene) on the TLC plate. If the fluorescent spot from your crude matches the Rf of the pure anthracene standard, you have confirmed its presence. A diazo-salt of sulphanilic acid can also be used as a chromogenic reagent, which imparts a prominent bluish-violet color to anthracene on a TLC plate.
-
Proton NMR (¹H NMR) Spectroscopy: In a deuterated solvent like CDCl₃, anthracene shows a characteristic set of aromatic proton signals. Look for signals in the aromatic region (typically between 7.4 and 8.5 ppm). The high symmetry of the anthracene molecule results in a distinctive pattern that should be readily identifiable by comparison to a reference spectrum.
Section 2: Recrystallization Strategies
Recrystallization is often the most straightforward and cost-effective method for purifying solid compounds. The principle relies on the differential solubility of your desired product and the unreacted anthracene in a given solvent at varying temperatures.
Q2: I tried a simple recrystallization, but my product either crashed out with the anthracene or stayed in solution. How do I select the right solvent?
A2: Causality-Driven Solvent Selection
The success of recrystallization hinges on finding a solvent where your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while anthracene's solubility is the inverse.
Key Principle: You need a significant solubility differential.
Troubleshooting Solvent Selection:
-
Assess Polarity: Anthracene is a very non-polar, planar aromatic hydrocarbon. If your desired product is more polar (e.g., it has incorporated functional groups like esters, amides, or hydroxyls), you can exploit this difference.
-
Systematic Solvent Screening: Test the solubility of both your crude product and pure anthracene in a range of solvents at room temperature and at their boiling points. Use small quantities (10-20 mg) for these tests.[3]
Data-Driven Solvent Suggestions:
| Solvent | Anthracene Solubility (at ~25°C) | Anthracene Solubility (Hot) | Ideal Scenario for Your Product's Solubility |
| Toluene | Low (9.2 g/kg)[1] | Very High (129.4 g/kg at 100°C)[2] | Moderately soluble when hot, insoluble when cold. |
| Xylene | Low | Very High[4][5] | Moderately soluble when hot, insoluble when cold. |
| Ethanol (95%) | Very Low (3.28 g/kg)[1] | Moderate | Highly soluble when hot, insoluble when cold. |
| Ethyl Acetate | Moderate | High[6] | Highly soluble when hot, sparingly soluble when cold. |
| Dioxane | Moderate | High | Highly soluble when hot, sparingly soluble when cold.[7] |
| Hexane/Ligroin | Very Low (3.7 g/kg in hexane)[1] | Low | Soluble in hot hexane, insoluble when cold. |
Step-by-Step Recrystallization Protocol:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the minimum amount of your chosen hot solvent to just dissolve the material.
-
Hot Filtration (If Necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of pure crystals. Do not disturb the flask during this period.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize crystal formation.[4][8]
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).[4]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved anthracene.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent.
Section 3: Chromatographic Purification
When recrystallization fails to provide adequate separation, column chromatography is the next logical step. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (the solvent).
Q3: I'm new to column chromatography. How do I develop a solvent system to separate non-polar anthracene from my more polar product?
A3: TLC-to-Column Workflow
The key to successful column chromatography is to first develop an effective solvent system using Thin-Layer Chromatography (TLC).[9]
Workflow Diagram: From TLC to Column Chromatography
Caption: Workflow for developing a separation method using TLC and applying it to column chromatography.
Step-by-Step Guide to Developing the Solvent System:
-
Start Non-Polar: Begin with a highly non-polar mobile phase, such as 100% hexanes or petroleum ether. On a silica TLC plate, anthracene will move up the plate, while a more polar product will remain at or near the baseline.
-
Gradual Polarity Increase: Incrementally add a more polar solvent (like ethyl acetate or dichloromethane) to your mobile phase. For example, try 98:2, 95:5, and 90:10 hexane:ethyl acetate mixtures.
-
Target Rf Values: Your goal is to find a solvent system where the anthracene has a high Rf (e.g., >0.6) and your desired product has an Rf of approximately 0.3-0.4.[9] This provides the best separation on a column.
-
Column Packing and Elution:
-
Pack your column using the optimized non-polar solvent system (the one that gives the high Rf for anthracene).
-
Load your sample onto the column.
-
Begin eluting with the non-polar solvent. The highly soluble, weakly adsorbed anthracene will travel down the column quickly and be collected in the initial fractions.
-
Once the anthracene has been completely eluted (as monitored by TLC of the fractions), you can gradually increase the polarity of the mobile phase to elute your more polar product.
-
Section 4: Alternative & Specialized Techniques
Q4: My product is also very non-polar, making chromatographic separation difficult. Are there any other options?
A4: Advanced and Chemical Purification Strategies
When physical separation methods are challenging due to similar polarities, chemical or other physical methods can be employed.
-
Sublimation: Anthracene sublimes readily.[2] If your product has a much higher boiling point and is thermally stable, vacuum sublimation can be an effective technique to remove the more volatile anthracene. This is often performed after other bulk purification methods have been attempted.
-
Chemical Quenching via Diels-Alder Reaction: This is an elegant chemical solution that leverages anthracene's reactivity as a diene.
-
Principle: Anthracene readily undergoes a [4+2] cycloaddition (Diels-Alder reaction) with a suitable dienophile, such as maleic anhydride.[4][5][10] The resulting adduct is a completely different molecule with significantly different polarity and solubility, making it easily separable from your desired product.
-
When to Use It: This method is ideal when you have a slight excess of anthracene that is difficult to remove by other means and your desired product does not react with maleic anhydride.
-
Protocol:
-
Dissolve the crude mixture in a high-boiling solvent like xylene or toluene.
-
Add a slight excess (relative to the contaminating anthracene) of maleic anhydride.
-
Reflux the mixture for 30-60 minutes.[4]
-
Cool the reaction mixture. The Diels-Alder adduct will often precipitate and can be filtered off, or the entire mixture can be passed through a silica plug to remove the now much more polar adduct.
-
-
Decision Diagram: Choosing Your Purification Strategy
Caption: Decision tree for selecting an appropriate purification strategy based on product properties.
References
-
Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available at: [Link]
- Kleiss, L. D., & Adams, A. D. (1956). U.S. Patent No. 2,767,232. U.S. Patent and Trademark Office.
-
Le, L. (2013). The Diels-Alder Reaction of Anthracene with Maleic Anhydride. Lu Le Laboratory. Available at: [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 2018. Available at: [Link]
-
Bioremoval and Detoxification of Anthracene by a Halophilic Laccase from Alkalibacillus salilacus. Marine Drugs, 2020. Available at: [Link]
- Acree Jr, W. E. (1991). Solubility of Anthracene in Organic Nonelectrolyte Solvents. Comparison of Observed Versus Predicted Values Based Upon Mobile Order Theory.
- Dermer, O. C., & King, J. (1941). Purification of Anthracene.Journal of the American Chemical Society, 63(11), 3232-3232.
-
Acid-Mediated Dimerization of TIPS-Pentacene. The Journal of Organic Chemistry, 2021. Available at: [Link]
-
Recrystallization. University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
Novel removal of Anthracene from oil-contaminated water by synthesized modified magnetic nano-particles. ResearchGate, 2017. Available at: [Link]
-
Bhoi, A. (2021). SEMI – QUANTITATIVE DETERMINATION OF ANTHRACENE USING TLC. e-Journal of Forensic and Crime Investigation. Available at: [Link]
-
Separation of Anthracene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Anthracene. Wikipedia. Available at: [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate, 2018. Available at: [Link]
-
Purification of Anthracene. LookChem. Available at: [Link]
-
Diels Alder Reaction of Anthracene II. Scribd. Available at: [Link]
-
Solubility of anthracene and anthraquinone in some pure and mixed solvents. Journal of Chemical & Engineering Data, 2005. Available at: [Link]
-
Chapter 3 Crystallization. University of the Fraser Valley. Available at: [Link]
-
A Neat Diels-Alder Reaction. Truman State University. Available at: [Link]
-
High-throughput radio-TLC analysis. eScholarship, University of California. Available at: [Link]
-
Chemical reactions of #Anthracene. YouTube, 2020. Available at: [Link]
-
Effective and reliable method for extractions of anthracene. ResearchGate, 2016. Available at: [Link]
-
Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press, 2016. Available at: [Link]
-
Anthracene. Sciencemadness Wiki. Available at: [Link]
-
Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Journal of Visualized Experiments, 2014. Available at: [Link]
-
Column chromatography. University of Alberta, Department of Chemistry. Available at: [Link]
Sources
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- 2. Anthracene - Sciencemadness Wiki [sciencemadness.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
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- 5. vernier.com [vernier.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution - Google Patents [patents.google.com]
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- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of Hexahydroanthracene Isomers by GC-MS
For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of isomers are critical. Hexahydroanthracene, a saturated derivative of anthracene, presents a significant analytical challenge due to the existence of multiple isomers with identical mass-to-charge ratios and similar physicochemical properties. This guide provides an in-depth comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the effective separation and identification of hexahydroanthracene isomers, grounded in established principles of chromatography and mass spectrometry.
The Analytical Challenge: Differentiating Hexahydroanthracene Isomers
The hydrogenation of anthracene can yield a variety of partially saturated analogues, including several hexahydroanthracene isomers. These isomers, while possessing the same molecular weight (184.28 g/mol ), can exhibit subtle differences in their boiling points and polarities due to variations in their three-dimensional structures. These small differences are the key to their chromatographic separation. The mass spectra of these isomers are often very similar, making chromatographic resolution a prerequisite for accurate identification.
Principles of GC-MS in Isomer Analysis
Gas chromatography (GC) separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of stationary phase and the temperature program are the most critical factors in achieving the separation of isomers. Mass spectrometry (MS) then fragments the eluted compounds into characteristic ions, providing a molecular fingerprint for identification. For a successful analysis of hexahydroanthracene isomers, the GC must provide sufficient separation for the MS to analyze each isomer individually.
Comparative Analysis of GC-MS Methodologies
A robust GC-MS method for hexahydroanthracene isomers hinges on the optimization of the stationary phase and the temperature program. Below, we compare two common approaches.
Stationary Phase Selection: The Foundation of Separation
The choice of the GC column's stationary phase is paramount for separating isomers. The principle of "like dissolves like" is a good starting point; nonpolar compounds are best separated on nonpolar columns, and polar compounds on polar columns. Since hexahydroanthracene isomers are hydrocarbons, a nonpolar or mid-polarity column is generally the most effective.
| Stationary Phase | Polarity | Separation Principle | Expected Performance for Hexahydroanthracene Isomers |
| 5% Phenyl Polysiloxane | Low | Primarily separates based on boiling point differences. Minor shape selectivity. | A good starting point. May provide baseline or near-baseline separation of isomers with sufficient boiling point differences. An example of such a column is the Agilent J&W DB-5ms.[1] |
| 50% Phenyl Polysiloxane | Intermediate | Enhanced shape selectivity due to increased phenyl content. Increased interaction with polarizable molecules. | Potentially offers improved resolution of isomers with very similar boiling points due to greater differences in their interaction with the stationary phase. |
Expert Insight: For complex mixtures of polycyclic aromatic hydrocarbons (PAHs), a class of compounds to which hexahydroanthracene is related, columns like the HP-5MS (a 5% phenyl polysiloxane phase) are frequently used.[2] This is because they offer a good balance of separation based on boiling point and thermal stability. For challenging isomer separations, a longer column (e.g., 60 meters) can also enhance resolution.[2][3]
Temperature Programming: Fine-Tuning the Separation
Isothermal GC runs, where the column temperature is held constant, are often insufficient for separating mixtures with a range of boiling points. Temperature programming, the gradual increase of the column temperature during the analysis, is essential for achieving good peak shape and resolution for all components.[4]
| Temperature Program | Description | Advantages for Hexahydroanthracene Isomers | Disadvantages |
| Slow Ramp Rate (e.g., 2-5 °C/min) | A gradual increase in temperature. | Maximizes the interaction time of the isomers with the stationary phase, potentially improving the separation of closely eluting peaks. | Can lead to longer analysis times and broader peaks for later eluting compounds. |
| Fast Ramp Rate (e.g., 10-20 °C/min) | A rapid increase in temperature. | Shortens the analysis time and can lead to sharper peaks. | May not provide sufficient time for the separation of isomers with very similar retention times. |
| Multi-Step Ramp | A program with different ramp rates and hold times. | Allows for the optimization of separation for specific groups of isomers within the same run. For instance, a slow ramp during the elution of the target isomers and a faster ramp to elute heavier contaminants. | Requires more complex method development. |
Expert Insight: A typical temperature program for PAH analysis starts at a relatively low temperature (e.g., 60-80 °C) to trap the analytes at the head of the column, followed by a ramp to a high final temperature (e.g., 300 °C) to ensure all components are eluted.[2][4] For hexahydroanthracene isomers, a slow ramp rate during the expected elution window would be crucial for achieving optimal separation.
Experimental Protocols
Below is a detailed, step-by-step methodology for the comparative analysis of hexahydroanthracene isomers by GC-MS.
Sample Preparation
-
Standard Preparation: Prepare individual standards of known hexahydroanthracene isomers, if available, in a suitable solvent such as hexane or dichloromethane at a concentration of 1-10 µg/mL. Prepare a mixed standard containing all isomers of interest.
-
Sample Extraction (if applicable): For complex matrices, a sample cleanup step such as solid-phase extraction (SPE) may be necessary to remove interfering compounds.
GC-MS Instrumentation and Conditions
The following table outlines a starting point for the GC-MS parameters. Optimization will be necessary based on the specific instrument and isomers being analyzed.
| Parameter | Condition 1: General Purpose | Condition 2: High Resolution |
| GC System | Agilent 8890 GC or equivalent | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Agilent 7000 series Triple Quadrupole MS or equivalent |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | DB-5ms UI, 60 m x 0.25 mm, 0.25 µm |
| Inlet | Splitless, 280 °C | Splitless, 280 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium, constant flow at 1.2 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min) | 80 °C (hold 2 min), ramp at 5 °C/min to 250 °C, then ramp at 20 °C/min to 300 °C (hold 5 min) |
| MS Source | Electron Ionization (EI), 230 °C | Electron Ionization (EI), 230 °C |
| MS Quad | 150 °C | 150 °C |
| Scan Range | m/z 40-400 | m/z 40-400 (or Selected Ion Monitoring) |
Data Analysis and Interpretation
Chromatographic Separation
The primary goal is to achieve baseline separation of the hexahydroanthracene isomers. The resolution between two peaks should be greater than 1.5.
Mass Spectral Identification
The mass spectrum of 1,4,5,8,9,10-hexahydroanthracene shows a molecular ion peak at m/z 184 and major fragment ions at m/z 130, 129, and 91.[5] While other isomers will also have a molecular ion at m/z 184, the relative intensities of the fragment ions may differ slightly due to differences in the stability of the fragment ions formed from different precursor isomers. These subtle differences can be used as a secondary confirmation of identity.
Sources
A Senior Application Scientist's Guide to the Computational Comparison of Perhydroanthracene Isomer Stability
Welcome, researchers, scientists, and drug development professionals, to an in-depth exploration of the conformational landscape of saturated polycyclic hydrocarbons. This guide provides a comprehensive computational framework for comparing the stability of different stereoisomers of perhydroanthracene, the fully saturated derivative of anthracene. While the term "hexahydroanthracene" can be ambiguous, this guide will focus on the perhydro- derivatives (C14H24) to specifically investigate the impact of ring fusion stereochemistry on molecular stability, a critical factor in medicinal chemistry and materials science.[1][2] We will delve into the theoretical underpinnings of our chosen computational approach, provide a detailed, field-proven experimental protocol, and present a clear comparison of the expected results, all grounded in scientific integrity and supported by authoritative references.
Introduction: The Significance of Stereoisomerism in Fused Ring Systems
Polycyclic saturated hydrocarbons form the backbone of many important molecules, from steroids to complex natural products. The spatial arrangement of their fused rings gives rise to a rich variety of stereoisomers, each with distinct physical, chemical, and biological properties.[3] Understanding the relative thermodynamic stability of these isomers is paramount for predicting their behavior in different environments and for designing molecules with specific conformational preferences.
Perhydroanthracene, with its three fused cyclohexane rings, presents a fascinating case study in stereoisomerism. The fusion of these rings can occur in a cis or trans fashion at the two junctions, leading to several possible diastereomers.[4][5] These isomers are not interconvertible through simple bond rotations and thus represent distinct chemical entities.[4] Their relative stabilities are governed by a delicate interplay of steric hindrance, torsional strain, and non-covalent interactions within the molecule.
This guide will focus on the five most commonly studied stereoisomers of perhydroanthracene:
-
trans-syn-trans (tst)
-
cis-trans (ct)
-
cis-anti-cis (cac)
-
cis-syn-cis (csc)
-
trans-anti-trans (tat)
We will employ Density Functional Theory (DFT) calculations, a powerful quantum mechanical method, to determine the relative energies and thermodynamic properties of these isomers.
The Computational Approach: Why DFT with Dispersion Correction?
To accurately model the subtle energy differences between the perhydroanthracene isomers, it is crucial to select an appropriate computational method. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for systems of this size.[6] Specifically, we will utilize the B3LYP hybrid functional . B3LYP has a long track record of providing reliable results for a wide range of organic molecules.
However, a key consideration for saturated hydrocarbons is the role of London dispersion forces . These weak, non-covalent interactions are critical in determining the conformational preferences of flexible molecules and the relative energies of isomers where steric crowding is a factor. Standard DFT functionals like B3LYP do not adequately account for these forces.[6][7] To address this, we will incorporate Grimme's D3 dispersion correction, denoted as B3LYP-D3 .[8] This addition significantly improves the accuracy of the calculations for non-covalently interacting systems.
For the basis set, we will use 6-31G* . This Pople-style basis set provides a good compromise between accuracy and computational efficiency for geometry optimizations and frequency calculations of organic molecules.
The combination of B3LYP-D3/6-31G* represents a robust and widely validated level of theory for studying the thermochemistry of hydrocarbon isomers.
Experimental Protocol: A Step-by-Step Guide to the Computational Workflow
This section provides a detailed protocol for performing the computational analysis using a typical quantum chemistry software package like Gaussian.
Isomer Structure Generation
-
Construct 3D models of the five perhydroanthracene isomers (tst, ct, cac, csc, and tat). This can be done using a molecular building interface such as GaussView or Avogadro. Ensure the correct stereochemistry at the ring junctions for each isomer.
-
Perform an initial geometry optimization using a lower level of theory or a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure for the DFT calculations. This step helps to remove any initial strain in the manually built structures.
DFT Geometry Optimization
-
Create an input file for each isomer. The input file should specify the following:
-
The molecular coordinates from the pre-optimized structure.
-
The charge (0) and spin multiplicity (singlet).
-
The desired level of theory: B3LYP/6-31G* with the EmpiricalDispersion=GD3 keyword for the D3 correction.
-
The Opt keyword to request a geometry optimization.
-
The Freq keyword to perform a frequency calculation after the optimization.
-
-
Submit the calculations. The geometry optimization will iteratively adjust the positions of the atoms to find the lowest energy conformation for each isomer.
Verification and Thermochemical Analysis
-
Confirm convergence: After each optimization, verify that the calculation has converged to a true minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the output of the frequency calculation.
-
Extract thermochemical data: From the output files, extract the electronic energy (E), enthalpy (H), and Gibbs free energy (G) for each isomer at the standard condition of 298.15 K and 1 atm.
Data Analysis and Comparison
-
Calculate relative energies: Choose the most stable isomer (the one with the lowest electronic energy) as the reference (0 kcal/mol). Calculate the relative energies (ΔE), relative enthalpies (ΔH), and relative Gibbs free energies (ΔG) of the other isomers with respect to this reference.
-
Tabulate the results: Organize the calculated energies and thermodynamic data in a clear and concise table for easy comparison.
Visualizing the Computational Workflow
The following diagram, generated using Graphviz, illustrates the key steps in the computational protocol.
Caption: A flowchart of the computational workflow for comparing the stability of perhydroanthracene isomers.
Predicted Stability Ranking and Discussion
Based on established principles of conformational analysis and preliminary computational studies, the expected stability order of the perhydroanthracene isomers is:
trans-syn-trans (tst) > cis-trans (ct) > cis-anti-cis (cac) > trans-anti-trans (tat) > cis-syn-cis (csc) [2]
The trans-syn-trans (tst) isomer is predicted to be the most stable. Its structure is relatively strain-free, with all chair conformations and minimal steric interactions.
The cis-syn-cis (csc) isomer is expected to be the least stable. This is due to significant steric hindrance and unfavorable 1,3-diaxial interactions arising from the all-cis fusion of the rings, forcing the molecule into a more compact and strained conformation.
The relative stabilities of the other isomers (ct, cac, and tat) lie between these two extremes and are determined by the number and type of gauche butane interactions and other non-bonded interactions. For example, the ct isomer is expected to be more stable than the cac isomer due to a lower number of gauche butane interactions.[2]
Tabulated Comparison of Isomer Stability
The following table summarizes the expected computational results for the relative stability of the perhydroanthracene isomers at the B3LYP-D3/6-31G* level of theory. The values are presented in kcal/mol relative to the most stable isomer (tst).
| Isomer | Relative Electronic Energy (ΔE) | Relative Enthalpy (ΔH) | Relative Gibbs Free Energy (ΔG) |
| trans-syn-trans (tst) | 0.00 | 0.00 | 0.00 |
| cis-trans (ct) | Expected positive value | Expected positive value | Expected positive value |
| cis-anti-cis (cac) | Expected positive value | Expected positive value | Expected positive value |
| trans-anti-trans (tat) | Expected positive value | Expected positive value | Expected positive value |
| cis-syn-cis (csc) | Expected highest positive value | Expected highest positive value | Expected highest positive value |
Note: The exact numerical values in the table would be obtained by performing the calculations as described in the protocol.
Logical Relationships of Isomer Stability
The following Graphviz diagram illustrates the hierarchical relationship of the isomers based on their predicted stability.
Caption: Predicted stability ranking of perhydroanthracene isomers.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the computational comparison of the stability of different perhydroanthracene stereoisomers. By employing a reliable DFT method with dispersion correction, researchers can obtain valuable insights into the thermodynamic properties of these complex molecules. The presented protocol is a self-validating system, ensuring that the obtained results are for true energy minima.
The understanding of isomer stability is crucial for rational drug design, where the conformation of a molecule can significantly impact its binding to a biological target. Furthermore, in materials science, the packing and intermolecular interactions of different isomers can lead to vastly different material properties.
Future work could involve exploring the potential energy surfaces of these isomers in more detail, investigating the transition states for their interconversion (where possible), and studying the influence of substituents on their relative stabilities.
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Willingdon College, Sangli. Stereochemistry. [Link]
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cross-validation of analytical methods for hexahydroanthracene characterization
An Expert's Guide to Cross-Validation of Analytical Methods for Hexahydroanthracene Characterization
This guide provides an in-depth comparison and practical framework for the cross-validation of analytical methods essential for the characterization of hexahydroanthracene. As a partially saturated derivative of anthracene, hexahydroanthracene presents unique analytical challenges that necessitate robust, validated, and orthogonal methods to ensure data integrity, particularly in regulated environments such as drug development. This document is intended for researchers, analytical scientists, and quality control professionals seeking to establish and verify the performance of their analytical procedures.
The core principle of method validation is to demonstrate that an analytical procedure is fit for its intended purpose.[1] Cross-validation extends this principle by comparing the results from two distinct, validated methods to ensure equivalency or to understand any systemic differences. This is critical when transferring methods between laboratories, updating to new technology, or when a secondary method is needed for confirmatory purposes. Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which represent the global standard for analytical method validation.[2][3]
The Analytical Landscape for Hexahydroanthracene
Hexahydroanthracene is a semi-volatile, non-polar compound. This physicochemical profile dictates the most suitable analytical techniques for its identification, quantification, and purity assessment. We will focus on four primary techniques: two for quantitative analysis (HPLC and GC-MS) and two for unequivocal identification and structural elucidation (NMR and FT-IR).
-
High-Performance Liquid Chromatography (HPLC): Often the workhorse for quantitative analysis of non-volatile and semi-volatile compounds in pharmaceutical and environmental testing.[4] For hexahydroanthracene, reverse-phase HPLC with UV or fluorescence detection is highly effective. The choice of detector is crucial; fluorescence detection offers superior sensitivity and selectivity for aromatic compounds compared to UV detection.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for the analysis of volatile and semi-volatile compounds.[4] Given hexahydroanthracene's nature, GC-MS provides excellent separation and definitive identification based on mass fragmentation patterns.[7] It is particularly powerful for impurity profiling, where it can separate and identify closely related isomers or degradation products. For trace analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity by reducing matrix interference.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for unambiguous structural elucidation. While not typically used for routine quantitative analysis, ¹H and ¹³C NMR provide definitive confirmation of the molecular structure, including the position of saturation in the anthracene ring system and the stereochemistry of the molecule.[9][10] It is indispensable during reference standard characterization and for identifying unknown impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: A rapid and non-destructive technique used for identifying the functional groups present in a molecule.[11] For hexahydroanthracene, the FT-IR spectrum will be characterized by C-H stretching vibrations from both the aromatic and aliphatic (saturated) portions of the molecule. It serves as a quick identity check and is often used to confirm that the correct material has been sampled.
Comparative Analysis of Quantitative Methods: HPLC vs. GC-MS
The choice between HPLC and GC-MS for routine quantification depends on the specific requirements of the analysis, or what the ICH Q14 guideline refers to as the "Analytical Target Profile" (ATP).[2] The ATP defines the method's purpose and required performance characteristics, such as the need to quantify the main component, detect trace impurities, or analyze samples in a complex matrix.
Below is a comparative summary based on standard validation parameters as defined by ICH Q2(R2).[12][13]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-FLD) | Gas Chromatography-Mass Spectrometry (GC-MS) | Causality and Rationale |
| Specificity/Selectivity | High, especially with fluorescence detection which is selective for fluorescent compounds. | Very High. Mass spectrometry provides a unique fingerprint (mass spectrum) for the analyte, allowing for definitive identification even if co-eluting with other compounds. | GC-MS is inherently more specific due to the second dimension of separation provided by the mass analyzer. HPLC specificity relies heavily on chromatographic resolution and detector selectivity.[14] |
| Accuracy (% Recovery) | Typically 98-102%.[15] | Typically 95-105%.[16] | Both methods demonstrate excellent accuracy when properly validated. The key is the use of a well-characterized reference standard and appropriate sample preparation to minimize matrix effects. |
| Precision (%RSD) | Repeatability: ≤1.0%; Intermediate Precision: ≤2.0%.[15] | Repeatability: ≤5.0%; Intermediate Precision: ≤10.0%.[16] | HPLC systems, particularly with modern pumps and autosamplers, often exhibit superior injection precision compared to GC, leading to lower variability in peak areas. |
| Limit of Quantitation (LOQ) | Low ppb (µg/L) range.[17] | Low to sub-ppb (µg/L to ng/L) range, especially in SIM mode.[18] | GC-MS generally offers lower detection limits for many polycyclic aromatic hydrocarbons (PAHs) due to the high sensitivity and selectivity of the MS detector in SIM mode.[18] |
| Linearity (R²) | ≥0.999.[19] | ≥0.995.[20] | Both techniques exhibit excellent linearity over a defined range. The slightly lower typical R² for GC-MS can be due to factors like ion source saturation at high concentrations. |
| Robustness | Sensitive to changes in mobile phase composition, pH, column temperature, and flow rate. | Sensitive to changes in oven temperature ramp, carrier gas flow rate, and injection port temperature. | Both methods require careful control of operational parameters. Robustness studies, involving deliberate small variations in method parameters, are essential to define the acceptable operating range.[13] |
| Sample Throughput | Faster run times are often achievable (e.g., <25 minutes).[18] | Run times can be longer, especially if a slow temperature ramp is needed for complex separations (~35 minutes or more).[18] | HPLC can be faster for simpler mixtures. However, modern GC systems with rapid oven heating/cooling can significantly reduce cycle times. |
The Cross-Validation Workflow: Ensuring Method Concordance
Cross-validation is the ultimate test of trustworthiness for your analytical data. It demonstrates that two different methods produce equivalent results, providing a high degree of confidence in the data's integrity. The process involves analyzing the same set of samples with both validated methods and statistically comparing the outcomes.
Diagram of the Cross-Validation Workflow
Caption: A workflow diagram illustrating the key phases of analytical method cross-validation.
Experimental Protocols
The following are detailed, step-by-step example methodologies. Note: These protocols are illustrative and must be fully optimized and validated for your specific application and instrumentation.
Protocol 1: Quantitative Analysis by HPLC-FLD
This protocol is designed for the quantification of hexahydroanthracene in a drug substance.
-
System Preparation:
-
HPLC System: A quaternary HPLC system with a fluorescence detector (FLD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 60% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
FLD Settings: Excitation wavelength (λex) = 254 nm, Emission wavelength (λem) = 400 nm (wavelengths to be optimized based on hexahydroanthracene's actual fluorescence spectrum).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of hexahydroanthracene reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by diluting the stock solution with acetonitrile.
-
Sample Solution (Target concentration ~50 µg/mL): Accurately weigh an appropriate amount of the hexahydroanthracene sample, dissolve in acetonitrile, and dilute to a final concentration within the calibration range.
-
-
Analysis and Quantification:
-
Perform a system suitability test by injecting the 50 µg/mL standard five times. The %RSD of the peak area should be ≤ 2.0%.
-
Inject the working standards to generate a calibration curve. The correlation coefficient (R²) should be ≥ 0.999.[19]
-
Inject the sample solutions in duplicate.
-
Calculate the concentration of hexahydroanthracene in the samples using the linear regression equation from the calibration curve.
-
Protocol 2: Confirmatory Analysis by GC-MS
This protocol serves as an orthogonal method for identity confirmation and quantification.
-
System Preparation:
-
GC-MS System: A gas chromatograph equipped with a mass selective detector.
-
Column: A low-bleed, non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 280 °C.
-
Oven Program: Initial temperature 80 °C, hold for 1 minute. Ramp at 15 °C/min to 300 °C, hold for 5 minutes.
-
MS Transfer Line: 290 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Acquisition Mode: Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification (select 3-4 characteristic ions for hexahydroanthracene, e.g., the molecular ion and major fragments).[21]
-
-
Standard and Sample Preparation:
-
Prepare standards and samples in a volatile solvent like cyclohexane or dichloromethane at concentrations appropriate for the instrument's sensitivity (typically lower than HPLC, e.g., 0.05 - 10 µg/mL).
-
-
Analysis and Quantification:
-
Inject a mid-range standard to verify system performance.
-
Inject the standards to generate a calibration curve.
-
Inject the sample solutions.
-
Identification: Confirm the identity of hexahydroanthracene by matching its retention time and mass spectrum with that of the reference standard.
-
Quantification: Calculate the concentration using the calibration curve based on the peak area of the primary quantifier ion in SIM mode.
-
Protocol 3: Cross-Validation Study
-
Sample Selection: Select a minimum of 10 representative batches of hexahydroanthracene, including samples with expected variations in purity or from different stages of the manufacturing process.
-
Analysis: Analyze each of the 10 samples in triplicate using the validated HPLC-FLD method and the validated GC-MS method.
-
Data Evaluation:
-
For each sample, calculate the mean result from both methods.
-
Calculate Percent Difference: For each sample, determine the percentage difference between the mean results: [(Result_HPLC - Result_GCMS) / ( (Result_HPLC + Result_GCMS) / 2 )] * 100.
-
Acceptance Criterion: The absolute percent difference for each sample should not exceed a pre-defined limit (e.g., ±5.0%). The mean difference across all samples should be close to zero.
-
Statistical Test: Perform a paired t-test on the two sets of results. The p-value should be > 0.05 to conclude that there is no statistically significant difference between the two methods.
-
Visual Analysis: Create a Bland-Altman plot to visualize the agreement between the two methods across the concentration range. This plot helps identify any systematic bias or concentration-dependent differences.[17]
-
Conclusion: A Foundation of Trust
The rigorous characterization of pharmaceutical compounds like hexahydroanthracene relies on the deployment of multiple, orthogonal analytical techniques. While HPLC and GC-MS provide robust quantitative data, their true power is realized when they are cross-validated against each other. This process, underpinned by the structural confirmation from NMR and the rapid identity verification from FT-IR, creates a self-validating system of analytical controls. By following the principles outlined in this guide and adhering to international standards like the ICH guidelines, scientists and researchers can ensure the highest level of data integrity, which is the bedrock of drug development and scientific discovery.[2]
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The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. PMC. Available at: [Link]
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A Comparative Guide to the Biological Activity of 1,4,5,8,9,10-Hexahydroanthracene and Other Polycyclic Aromatic Hydrocarbons
Introduction: The Carcinogenic Potential of Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic Aromatic Hydrocarbons (PAHs) are a large class of organic compounds composed of multiple fused aromatic rings. Formed from the incomplete combustion of organic materials, they are widespread environmental contaminants found in sources ranging from vehicle exhaust and tobacco smoke to grilled foods.[1] The biological activity of PAHs is a significant concern for human health, as many compounds in this class are potent carcinogens and mutagens.[2][3]
The carcinogenicity of PAHs is not inherent to the parent molecule. Instead, they act as pro-carcinogens, requiring metabolic activation within the body to exert their toxic effects.[2][4] This process, primarily mediated by cytochrome P450 enzymes, converts PAHs into highly reactive metabolites, such as diol epoxides. These electrophilic intermediates can then covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.[5]
A key mediator in the toxicity of many PAHs is the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6][7] Upon binding a PAH ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs).[4] This binding event upregulates the expression of a battery of genes, including those for the very cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1) that metabolize PAHs into their more toxic forms.[8]
This guide focuses on a specific, lesser-studied PAH derivative: 1,4,5,8,9,10-hexahydroanthracene . Due to a significant lack of direct experimental data on its biological activity, this document will first establish a theoretical framework based on well-understood structure-activity relationships (SARs) for the PAH class. We will compare its structural features to those of well-characterized PAHs—the parent aromatic compound, anthracene, and the potent carcinogen, benzo[a]pyrene—to hypothesize its potential for biological activity. Subsequently, we will provide a comprehensive roadmap of detailed experimental protocols that can and should be employed to empirically determine its cytotoxic, mutagenic, and carcinogenic potential.
Structural Comparison and the Hypothesis of Attenuated Activity
The biological activity of a PAH is intrinsically linked to its molecular structure. Key features such as size, planarity, and the presence of specific arrangements of benzene rings (e.g., "bay" or "fjord" regions) are critical determinants of carcinogenic potency.
1,4,5,8,9,10-Hexahydroanthracene is a partially hydrogenated (saturated) derivative of anthracene. This saturation has profound implications for its three-dimensional structure and electronic properties.
-
Aromaticity and Planarity: Carcinogenic PAHs are typically planar molecules. This planarity is crucial for their ability to intercalate, or "slip," between the base pairs of the DNA double helix, a critical step preceding covalent adduct formation. The hydrogenation of two of the three aromatic rings in 1,4,5,8,9,10-hexahydroanthracene breaks the continuous π-orbital system, significantly reducing its aromaticity and forcing the saturated carbons into a non-planar, three-dimensional conformation. This loss of planarity is hypothesized to severely impede its ability to interact with DNA.[9]
-
Metabolic Activation: The metabolic activation of potent carcinogens like benzo[a]pyrene occurs at specific sites, leading to the formation of a highly reactive bay-region diol epoxide. The structure of 1,4,5,8,9,10-hexahydroanthracene lacks the classic bay region, and the saturation of the outer rings removes the double bonds that are the initial targets for epoxidation by cytochrome P450 enzymes.
Based on these structural considerations, the central hypothesis is that 1,4,5,8,9,10-hexahydroanthracene possesses significantly lower, if any, biological activity compared to its fully aromatic counterpart, anthracene, and especially when compared to potent carcinogenic PAHs like benzo[a]pyrene. Its lack of planarity and reduced aromaticity are predicted to render it a poor ligand for the Aryl hydrocarbon Receptor and an unsuitable substrate for the enzymatic machinery that generates carcinogenic metabolites.
The following table provides a comparative summary of the physicochemical properties of these three compounds.
| Property | 1,4,5,8,9,10-Hexahydroanthracene | Anthracene | Benzo[a]pyrene |
| Structure | |||
| Molecular Formula | C₁₄H₁₆ | C₁₄H₁₀ | C₂₀H₁₂ |
| Molecular Weight | 184.28 g/mol | 178.23 g/mol | 252.31 g/mol |
| Aromatic Rings | 1 (central ring) | 3 | 5 |
| Planarity | Non-planar | Planar | Planar |
| Known Carcinogenicity | Not classified (Data lacking) | Not classifiable (Group 3, IARC) | Carcinogenic to humans (Group 1, IARC)[10] |
| Known Mutagenicity | Not classified (Data lacking) | Mutagenic in some systems | Potent mutagen[11] |
A Roadmap for Experimental Validation
To move from hypothesis to empirical evidence, a structured series of in vitro assays is required. The following sections detail the essential experimental protocols to rigorously assess the biological activity of 1,4,5,8,9,10-hexahydroanthracene.
Assessment of Cytotoxicity: Cell Viability Assays
Causality Behind Experimental Choice: Before assessing specific mechanisms like mutagenicity, it is crucial to determine the concentrations at which the compound is cytotoxic. High concentrations of any chemical can cause non-specific cell death, which would confound the results of more sensitive assays. The MTT or XTT assay is a standard, reliable method for quantifying cell metabolic activity, which serves as a proxy for cell viability.[12] We will use a metabolically competent cell line, such as the human hepatoma cell line HepG2, as the liver is the primary site of PAH metabolism.
Detailed Step-by-Step Methodology (MTT Assay):
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed 1 x 10⁴ HepG2 cells per well in a 96-well microplate and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of 1,4,5,8,9,10-hexahydroanthracene in dimethyl sulfoxide (DMSO). Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle controls (DMSO only) and untreated controls.
-
Incubation: Incubate the plate for 24 and 48 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control and plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining cytotoxicity using the MTT assay.
Assessment of Mutagenicity: The Ames Test
Causality Behind Experimental Choice: The Ames test is a widely used and validated bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[11] It uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A mutagenic compound will cause reverse mutations, allowing the bacteria to regain their ability to synthesize histidine and form colonies. Since many PAHs require metabolic activation to become mutagenic, the assay is performed both with and without the addition of a rat liver extract known as S9 mix, which contains cytochrome P450 enzymes.[2]
Detailed Step-by-Step Methodology (Ames Test - Plate Incorporation Method):
-
Strain Preparation: Grow overnight cultures of S. typhimurium strains TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens) at 37°C.
-
S9 Mix Preparation: Prepare the S9 mix containing S9 fraction, NADP+, and glucose-6-phosphate in a buffer solution. Keep on ice.
-
Compound Preparation: Prepare a range of concentrations of 1,4,5,8,9,10-hexahydroanthracene in DMSO. Benzo[a]pyrene should be used as a positive control.
-
Assay Procedure:
-
To a sterile test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution (or control), and 0.5 mL of the S9 mix (for activated tests) or buffer (for non-activated tests).
-
Vortex the mixture gently and pre-incubate at 37°C for 20 minutes.
-
Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Invert the plates and incubate at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the vehicle control.
Experimental Workflow for the Ames Test
Caption: Workflow for assessing mutagenicity using the Ames plate incorporation test.
Assessment of Aryl Hydrocarbon Receptor (AhR) Activation
Causality Behind Experimental Choice: As the AhR pathway is a primary mechanism for PAH-induced toxicity, determining if 1,4,5,8,9,10-hexahydroanthracene can bind to and activate this receptor is a critical step.[4] A reporter gene assay is a highly sensitive method for this purpose. This assay uses a cell line that has been engineered to contain a reporter gene (e.g., luciferase) under the control of an XRE promoter. If a compound activates the AhR, the AhR/ARNT complex will bind to the XRE and drive the expression of the luciferase enzyme, which can be easily quantified by measuring light output.
Detailed Step-by-Step Methodology (AhR-Luciferase Reporter Assay):
-
Cell Culture: Use a suitable reporter cell line, such as H4IIE-luc (rat hepatoma cells stably transfected with an XRE-luciferase construct). Culture under standard conditions.
-
Cell Seeding: Seed cells into a 96-well, white, clear-bottom plate at a density that will result in ~90% confluency after 24 hours.
-
Compound Preparation: Prepare serial dilutions of 1,4,5,8,9,10-hexahydroanthracene in culture medium. Use a known AhR agonist, such as TCDD (2,3,7,8-Tetrachlorodibenzodioxin) or benzo[a]pyrene, as a positive control.
-
Treatment: Expose the cells to the compound dilutions for 24 hours.
-
Cell Lysis: Remove the medium and lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Add a luciferase assay reagent (containing the substrate, luciferin) to each well.
-
Luminescence Measurement: Immediately measure the light output (luminescence) using a luminometer.
-
Data Analysis: Normalize the luminescence readings to cell viability (which can be assessed in a parallel plate). Express the results as fold induction over the vehicle control. Plot the dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
Signaling Pathway and Experimental Workflow for AhR Activation
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performance of different catalysts for the selective hydrogenation of anthracene
The selective hydrogenation of anthracene, a polycyclic aromatic hydrocarbon (PAH), is a critical transformation in both the fine chemical industry and in the upgrading of heavy oil fractions. The desired products, partially hydrogenated anthracenes such as 1,2,3,4-tetrahydroanthracene (THA), 1,2,3,4,5,6,7,8-octahydroanthracene (OHA), and the fully hydrogenated perhydroanthracene, are valuable intermediates for the synthesis of high-value chemicals, including pharmaceuticals, dyes, and advanced materials. The choice of catalyst is paramount in controlling the extent of hydrogenation and achieving high selectivity towards a specific product. This guide provides a comprehensive comparison of the performance of different catalysts for the selective hydrogenation of anthracene, supported by experimental data and mechanistic insights to aid researchers, scientists, and drug development professionals in catalyst selection and process optimization.
The Landscape of Catalytic Systems for Anthracene Hydrogenation
The catalytic hydrogenation of anthracene can be broadly categorized based on the type of catalyst employed. These include noble metal-based catalysts, non-noble metal-based catalysts, and a growing field of unconventional catalytic systems. The efficacy of these catalysts is not only determined by the active metal but is also significantly influenced by the support material, catalyst preparation method, and reaction conditions.
Noble Metal Catalysts: The High-Performance Benchmarks
Noble metal catalysts, particularly those based on platinum (Pt), palladium (Pd), rhodium (Rh), and ruthenium (Ru), are renowned for their high activity in the hydrogenation of aromatic compounds.[1]
Platinum (Pt) and Rhodium (Rh): Supported Pt and Rh catalysts have demonstrated exceptional performance in the selective hydrogenation of anthracene to symmetrical octahydroanthracene (sym-OHA). A study utilizing Al2O3-supported Pt and Rh catalysts prepared by strong electrostatic adsorption (SEA) revealed that this preparation method leads to smaller active metal particle sizes and higher dispersion compared to traditional wet impregnation methods, resulting in enhanced catalytic activity.[2] Interestingly, the adsorption geometry of anthracene on the catalyst surface appears to influence the reaction pathway. On Pt/Al2O3, anthracene is thought to adsorb in a parallel manner, leading to the initial formation of 9,10-dihydroanthracene, which then rearranges to tetrahydroanthracene and is subsequently hydrogenated to sym-OHA with a high selectivity of 93% at near 100% anthracene conversion.[2] In contrast, on Rh/Al2O3, a lateral adsorption of anthracene is proposed, resulting in a different hydrogenation route.[2]
Ruthenium (Ru): Ruthenium-based catalysts have also been explored for the partial hydrogenation of PAHs.[3] Research on Ru nanoparticles stabilized by PPh3 has shown their effectiveness in the hydrogenation of anthracene under mild conditions.[3] A key mechanistic insight is the regioselectivity of the hydrogenation. Unlike palladium catalysts where the central ring (B-ring) of anthracene is initially reduced, ruthenium catalysts tend to hydrogenate one of the terminal rings (A-ring) first.[3] This difference in selectivity is likely due to kinetic control and the accessibility of the arene to the nanoparticle surface.[3]
Palladium (Pd): Palladium catalysts are also effective for anthracene hydrogenation. Studies on carbon-supported Pd nanoparticles have indicated that the reaction proceeds through the initial reduction of the central B-ring to form 9,10-dihydroanthracene (DHA), which then isomerizes to 1,2,3,4-tetrahydroanthracene (THA) before further hydrogenation.[3]
Non-Noble Metal Catalysts: Cost-Effective Alternatives
The high cost of noble metals has driven research into more abundant and economical non-noble metal catalysts, such as those based on nickel (Ni), cobalt (Co), and iron (Fe).
Nickel (Ni): Nickel-based catalysts are a popular choice for hydrogenation reactions. A study on Ni supported on Hβ-zeolite catalyst in supercritical carbon dioxide (sc-CO2) demonstrated 100% conversion of anthracene at 100 °C.[4][5] The use of sc-CO2 as a solvent is advantageous as it reduces mass transfer limitations and increases the solubility of both hydrogen and anthracene.[4][5] The selectivity towards octahydroanthracene (OHA) was found to be optimal at a total pressure of 7 MPa.[4][5]
Iron-Cobalt (Fe-Co) Bimetallic Catalysts: Bimetallic catalysts often exhibit synergistic effects that enhance their catalytic performance. Fe-Co bimetallic catalysts supported on zeolites (CaA and ZSM-5) have been investigated for anthracene hydrogenation.[6] At 400 °C and 6 MPa initial hydrogen pressure, the Fe-Co/ZSM-5 catalyst showed an anthracene conversion of approximately 91%, with the hydrogenated derivatives accounting for about 71% of the products.[6] The Fe-Co/CaA catalyst under the same conditions yielded an anthracene conversion of around 87%, with hydrogenated products making up about 84%.[6] While their activity is slightly lower than that of platinum and rhodium catalysts, their lower cost makes them attractive for industrial applications.[6]
Unconventional Catalytic Systems
Recent research has explored novel catalytic systems that deviate from traditional supported metal catalysts.
Metal-Free Catalysts: Activated carbon (AC) has been shown to catalyze the selective hydrogenation of anthracene.[7] It is proposed that activated carbon can split gaseous hydrogen into atomic form and facilitate its transfer to the aromatic rings.[7] This metal-free approach offers a sustainable and cost-effective alternative, selectively hydrogenating the anthracene ring while preventing the cleavage of C-C bonds.[7]
Photocatalysis: A "Birch-type" reduction of anthracenes has been achieved using a peri-xanthenoxanthene (PXX) photocatalyst under visible blue light irradiation at room temperature.[8] This method selectively reduces anthracene to 9,10-dihydroanthracene.[8] The catalyst can be immobilized on polydimethylsiloxane (PDMS) beads, allowing for easy recovery and reuse without a significant drop in performance over multiple cycles.[8]
Comparative Performance Data
To facilitate a direct comparison, the following table summarizes the performance of various catalysts under different reaction conditions. It is important to note that a direct comparison is challenging due to the variations in experimental setups across different studies.
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Time (h) | Anthracene Conversion (%) | Major Product(s) | Selectivity (%) | Reference |
| Pt/Al2O3-SEA | Al2O3 | 240 | 7 | 10 | ~100 | sym-OHA | 93 | [2] |
| Rh/Al2O3-SEA | Al2O3 | 240 | 7 | 10 | ~100 | - | - | [2] |
| Fe-Co/ZSM-5 | ZSM-5 | 400 | 6 (initial H2) | 1 | ~91 | Hydrogenated Derivatives | ~71 | [6] |
| Fe-Co/CaA | CaA | 400 | 6 (initial H2) | 1 | ~87 | Hydrogenated Derivatives | ~84 | [6] |
| Ni/Hβ-zeolite | Hβ-zeolite | 100 | 7 (total) | - | 100 | OHA | High (at optimal pressure) | [4][5] |
| PXX (photocatalyst) | - | Room Temp. | Ambient | - | - | 9,10-dihydroanthracene | - | [8] |
| Activated Carbon | - | - | - | - | - | Hydrogenated anthracene ring | Selective | [7] |
Mechanistic Insights and Reaction Pathways
The selectivity of anthracene hydrogenation is intricately linked to the reaction mechanism, which is influenced by the catalyst type and the mode of anthracene adsorption on the catalyst surface.
Hydrogenation Pathways
The hydrogenation of anthracene can proceed through different pathways, leading to various partially and fully hydrogenated products.
Caption: Generalized reaction pathways for the hydrogenation of anthracene.
As illustrated, the initial hydrogenation can occur on either the central (9,10 positions) or a terminal ring. The resulting dihydro- and tetrahydroanthracene intermediates can then undergo further hydrogenation to form various octahydroanthracene isomers and eventually the fully saturated perhydroanthracene. The catalyst plays a crucial role in directing the reaction towards a specific pathway.
Influence of Catalyst on Reaction Mechanism
The nature of the active metal significantly impacts the adsorption geometry of anthracene and, consequently, the reaction pathway.
Caption: Influence of different noble metal catalysts on the anthracene hydrogenation mechanism.
As depicted, the adsorption mode of anthracene on the catalyst surface is a key determinant of the initial hydrogenation step and the final product distribution.
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, this section outlines a general experimental protocol for the catalytic hydrogenation of anthracene in a batch reactor.
Catalyst Preparation (Example: Impregnation Method for Fe-Co/Zeolite)
-
Precursor Solution Preparation: Dissolve calculated amounts of iron sulfate (FeSO4·7H2O) and cobalt sulfate (CoSO4·7H2O) in distilled water with vigorous stirring to achieve the desired metal loading (e.g., a total metal content of no more than 5 wt%).[6]
-
Impregnation: Add the zeolite support (e.g., crushed ZSM-5) to the precursor solution and continue stirring to ensure uniform impregnation.[6]
-
Drying: Dry the impregnated support in an oven at a specified temperature (e.g., 110 °C) for a set duration (e.g., 12 hours) to remove the solvent.
-
Calcination: Calcine the dried material in a furnace under a flow of air at a high temperature (e.g., 720 °C) for a specific time (e.g., 60 minutes) to decompose the metal salts and form the metal oxides.[6]
-
Reduction (Pre-reaction): Prior to the hydrogenation reaction, the calcined catalyst is typically reduced in a stream of hydrogen at an elevated temperature (e.g., 450 °C for 4 hours) to activate the metal species.[4]
Hydrogenation Reaction Procedure
-
Reactor Loading: In a high-pressure autoclave reactor, charge the pre-reduced catalyst, anthracene, and a solvent (if any).[4][9]
-
Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) followed by hydrogen to remove any air.[9]
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired initial pressure and then heat the reactor to the target reaction temperature at a controlled rate (e.g., 10 °C/min).[9]
-
Reaction: Maintain the reaction at the set temperature and pressure for the desired duration, with continuous stirring to ensure good mixing.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.[9]
-
Product Analysis: Dissolve the reaction mixture in a suitable solvent (e.g., benzene or dichloromethane) and analyze the product composition using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[6]
Caption: A typical experimental workflow for the catalytic hydrogenation of anthracene.
Conclusion and Future Outlook
The selective hydrogenation of anthracene is a field with a diverse and evolving landscape of catalytic technologies. Noble metal catalysts, particularly Pt and Rh, offer high activity and selectivity for the production of valuable isomers like sym-OHA. Non-noble metal catalysts, such as Ni and Fe-Co systems, provide a more economical alternative, albeit sometimes with lower activity. The emergence of unconventional catalysts like activated carbon and photocatalysts opens up new avenues for sustainable and green chemical synthesis.
The choice of the optimal catalyst is contingent on the desired product, economic considerations, and the specific process constraints. Future research should focus on developing catalysts with enhanced selectivity, improved stability, and resistance to poisoning, especially for the processing of complex feedstocks. Further elucidation of reaction mechanisms through a combination of experimental and computational studies will be instrumental in the rational design of next-generation catalysts for the selective hydrogenation of anthracene and other polycyclic aromatic hydrocarbons.
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Zhumabek, M., et al. (2023). Catalytic Hydrogenation of Anthracene on Binary (Bimetallic) Composite Catalysts. Catalysts, 13(5), 957. [Link]
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Zhang, X., et al. (2022). Selective Hydrogenation of Anthracene to Symmetrical Octahydroanthracene over Al2O3-Supported Pt and Rh Catalysts Prepared by Strong Electrostatic Adsorption. Energy & Fuels, 36(5), 2775–2784. [Link]
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Lenci, A., et al. (2023). Photoreduction of Anthracenes Catalyzed by peri‐Xanthenoxanthene: a Scalable and Sustainable Birch‐Type Alternative. Angewandte Chemie International Edition, 62(36), e202306981. [Link]
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Cano, I., et al. (2015). Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles. Catalysis Science & Technology, 5(5), 2873-2880. [Link]
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A Comparative Guide to Hexahydroanthracene Synthesis: Birch Reduction vs. Catalytic Hydrogenation
For researchers, scientists, and professionals in drug development, the precise synthesis of partially hydrogenated polycyclic aromatic hydrocarbons (PAHs) is a frequent challenge. Among these, hexahydroanthracene isomers serve as crucial scaffolds and intermediates. The two most prominent methods for their synthesis, Birch reduction and catalytic hydrogenation, offer distinct advantages and disadvantages in terms of selectivity, scalability, and safety. This guide provides an in-depth technical comparison of these two methodologies, supported by mechanistic insights and experimental data, to inform your choice of synthetic strategy.
Mechanistic Underpinnings: A Tale of Two Pathways
The choice between Birch reduction and catalytic hydrogenation is fundamentally a choice between two disparate mechanistic pathways, which dictates the resulting product distribution.
Birch Reduction: A Dance of Electrons and Protons
The Birch reduction is a dissolving metal reduction, typically employing an alkali metal like sodium or lithium in liquid ammonia with a proton source, such as an alcohol.[1][2] The reaction proceeds via a single-electron transfer (SET) mechanism.[3] In the case of anthracene, the electron adds to the π-system's lowest unoccupied molecular orbital (LUMO), which is most localized on the central 9 and 10 positions.[3] This forms a radical anion, which is then protonated by the alcohol. A second electron transfer and subsequent protonation complete the reduction of the central ring, yielding 9,10-dihydroanthracene.[3]
Further reduction of the remaining isolated benzene rings can be achieved under forcing conditions to yield 1,4,5,8,9,10-hexahydroanthracene.[3] This stepwise nature allows for a degree of control over the final product.
Caption: Mechanism of the Birch reduction of anthracene.
Catalytic Hydrogenation: A Surface-Mediated Addition
Catalytic hydrogenation involves the reaction of anthracene with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst, such as nickel, platinum, or palladium.[4] The mechanism is fundamentally different from the Birch reduction and involves the adsorption of both anthracene and hydrogen onto the catalyst surface. The reaction proceeds through a series of stepwise hydrogen additions to the aromatic rings.
The regioselectivity of catalytic hydrogenation is highly dependent on the catalyst, temperature, and pressure.[5] Unlike the Birch reduction, which selectively reduces the central ring first, catalytic hydrogenation can lead to a mixture of partially and fully hydrogenated products, including various tetrahydro-, octahydro-, and even perhydroanthracene isomers.[6]
Caption: General experimental workflow for catalytic hydrogenation.
Comparative Performance Analysis
The choice of method will largely depend on the desired isomer and the required purity. The following table summarizes the key performance differences based on available experimental data.
| Parameter | Birch Reduction | Catalytic Hydrogenation |
| Primary Product | 9,10-Dihydroanthracene, further reducible to 1,4,5,8,9,10-Hexahydroanthracene[3] | Mixture of partially and fully hydrogenated products (e.g., tetrahydro-, octahydro-, perhydroanthracenes)[6] |
| Regioselectivity | Highly selective for the central ring[3] | Less selective, depends on catalyst and conditions[5] |
| Stereoselectivity | Generally produces trans addition products | Typically syn (cis) addition of hydrogen from the catalyst surface |
| Yield of Hexahydroanthracene | Up to 80% for 1,4,5,8,9,10-hexahydroanthracene reported[3] | Variable, often a component of a product mixture. High yields of octahydroanthracene are achievable.[5] |
| Reaction Conditions | Cryogenic temperatures (-33°C for liquid NH₃), atmospheric pressure[1] | Elevated temperatures (100-400°C) and high pressures (3-12 MPa)[7][8] |
| Scalability | Challenging due to the use of liquid ammonia and alkali metals | More readily scalable for industrial applications |
| Safety Concerns | Handling of pyrophoric alkali metals and toxic, cryogenic liquid ammonia[9] | Handling of flammable hydrogen gas at high pressures[10] |
Practical Considerations and Experimental Protocols
Birch Reduction of Anthracene to 1,4,5,8,9,10-Hexahydroanthracene
This method is particularly advantageous when the specific 1,4,5,8,9,10-hexahydroanthracene isomer is the target, as it offers high selectivity.
Experimental Protocol:
A representative procedure is adapted from the literature.[3]
-
Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (argon or nitrogen).
-
Ammonia Condensation: Anhydrous ammonia gas is condensed into the flask at -78°C (dry ice/acetone bath) to the desired volume.
-
Reactant Addition: A solution of anthracene in a suitable co-solvent (e.g., THF) is added to the liquid ammonia.
-
Metal Addition: Small pieces of sodium or lithium metal are added portion-wise with vigorous stirring. The characteristic deep blue color of the solvated electrons should persist.
-
Protonation: An alcohol (e.g., ethanol or tert-butanol) is added dropwise to quench the reaction.
-
Work-up: The ammonia is allowed to evaporate. The residue is then carefully quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.
Catalytic Hydrogenation of Anthracene
This method is more versatile for producing a range of hydrogenated anthracenes and is generally more amenable to large-scale synthesis. The following is a general procedure that can be optimized for the desired level of hydrogenation.
Experimental Protocol:
A general procedure based on common practices.[7]
-
Reactor Charging: A high-pressure autoclave is charged with anthracene, a suitable solvent (e.g., decalin, ethanol), and the chosen catalyst (e.g., 5% Pd/C or Raney Nickel).
-
Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) followed by hydrogen gas to remove all air.
-
Pressurization and Heating: The reactor is pressurized with hydrogen to the desired pressure and heated to the target temperature with stirring.
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen (pressure drop).
-
Cooling and Depressurization: After the desired reaction time, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
Work-up: The reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude product is analyzed and purified as necessary.
Safety: A Critical Consideration
Both methodologies involve significant safety hazards that must be rigorously addressed.
-
Birch Reduction: The primary hazards are associated with the use of alkali metals, which are highly reactive and pyrophoric, and liquid ammonia, which is toxic and cryogenic.[9] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield, must be worn.
-
Catalytic Hydrogenation: The main hazard is the use of flammable hydrogen gas at high pressures.[10] The reactor must be properly rated for the intended pressure and temperature, and leak testing is crucial before each run. Adequate ventilation and the absence of ignition sources are mandatory.
Conclusion and Recommendations
The choice between Birch reduction and catalytic hydrogenation for the synthesis of hexahydroanthracene is a nuanced one, guided by the specific research or development goals.
-
For the selective synthesis of 1,4,5,8,9,10-hexahydroanthracene on a laboratory scale, the Birch reduction is the superior method , offering high regioselectivity and good yields of this specific isomer.[3]
-
For larger-scale synthesis or when a mixture of hydrogenated isomers is acceptable or desired, catalytic hydrogenation is the more practical and scalable approach. By carefully selecting the catalyst and reaction conditions, the product distribution can be tailored to some extent.
Ultimately, a thorough understanding of the underlying mechanisms and practical considerations of each method is paramount for the successful and safe synthesis of hexahydroanthracene derivatives.
References
- Mehta, G., Sen, S., & Ramesh, S. S. (2007). A triple Birch reduction of anthracene. European Journal of Organic Chemistry, 2007(3), 423-425.
- Aitbekova, D. E., Feng Yun, M., Meiramov, M. G., Baikenova, G. G., Kumakova, F. E., Tusipkhan, A., ... & Baikenov, M. I. (2019). Catalytic Hydrogenation of a Model Mixture of Anthracene and Phenanthrene. Solid Fuel Chemistry, 53(4), 231-237.
- Sreshta, M., & Periasamy, M. (2013). Hydrogenation of Anthracene in Supercritical Carbon Dioxide Solvent Using Ni Supported on Hβ-Zeolite Catalyst.
- Burrows, J., Kamo, S., & Koide, K. (2021). Scalable and safe Birch reduction with lithium and ethylenediamine in tetrahydrofuran. Science, 374(6568), 741-746.
-
Wikipedia. (n.d.). Birch reduction. Retrieved from [Link]
- Gudun, K. A., Meiramov, M. G., & Baikenov, M. I. (2016). Catalytic Hydrogenation of Anthracene on Binary (Bimetallic) Composite Catalysts.
- Korchagina, T. V., Salakhutdinov, N. F., & Ione, K. G. (2018). Hydrogenation of Anthracene and Dehydrogenation of Perhydroanthracene on Pt/C Catalysts. Russian Journal of Physical Chemistry A, 92(4), 663-668.
-
Ashenhurst, J. (2019, October 17). Birch Reduction of Aromatic Rings. Master Organic Chemistry. Retrieved from [Link]
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SiGNa Chemistry. (2009, April 7). Making chemical reductions safer. Manufacturing Chemist. Retrieved from [Link]
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environmentclearance.nic.in. (2022, January 31). ENCLOSURE XV: SAFETY MEASURES FOR AMMONIA STORAGE. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 18.3 Catalytic Hydrogenation and the Birch Reduction [Video]. YouTube. Retrieved from [Link]
- Rabideau, P. W. (1990). The Birch Reduction of Aromatic Compounds. Organic Reactions, 42, 1-334.
-
Chemistry Stack Exchange. (2016, October 25). Birch Reduction of Anthracene. Retrieved from [Link]
- Boelhouwer, C., & Waterman, H. I. (1954). The hydrogenation of anthracene and the investigation of some of the resultant products. Research, 7(11), 63B-69B.
-
Atlanchim Pharma. (n.d.). Multikilogram-scale Birch reduction. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1,4,5,8,9,10-Hexahydroanthracene and Its Synthetic Precursors
This guide provides an in-depth spectroscopic comparison of 1,4,5,8,9,10-hexahydroanthracene and its common precursors, Anthraquinone and Anthracene. Designed for researchers and professionals in drug development and materials science, this document moves beyond a simple data repository. It explains the causal relationships behind spectroscopic observations, offering insights grounded in the principles of molecular structure and electronic transitions. By understanding these spectral fingerprints, scientists can unequivocally track the progression of the synthesis, verify structural transformations, and ensure the purity of the final product.
The Synthetic Landscape: From Aromaticity to Alicyclic Scaffolds
The journey from a planar, fully aromatic system like anthracene to the partially saturated, non-planar structure of 1,4,5,8,9,10-hexahydroanthracene is a tale of controlled reduction. Each step fundamentally alters the molecule's electronic and vibrational properties, providing distinct spectroscopic handles for analysis. A common synthetic logic begins with the oxidized precursor, Anthraquinone, which is reduced to the aromatic core, Anthracene, and subsequently hydrogenated to the target hexahydro-derivative.
The choice of precursors for this guide—Anthraquinone and Anthracene—is deliberate. They represent the key anchor points in the synthesis, showcasing the dramatic spectral shifts that occur upon aromatization and subsequent saturation. Monitoring the disappearance of the quinone carbonyls and the evolution of aromatic to aliphatic signals is fundamental to validating the synthetic pathway.
Caption: Relationship between conjugation and UV-Vis λ_max.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule, offering direct confirmation of its identity. [1]
-
Anthracene: Shows a strong molecular ion peak (M⁺) at m/z 178. Due to the stability of the aromatic system, fragmentation is not extensive under standard electron ionization (EI) conditions. * 1,4,5,8,9,10-Hexahydroanthracene: The molecular ion peak appears at m/z 184, confirming the addition of six hydrogen atoms (C₁₄H₁₆). [2][3]Unlike anthracene, its mass spectrum is characterized by a significant fragmentation pattern. A common fragmentation pathway is a retro-Diels-Alder reaction, where the molecule can cleave to lose ethylene (C₂H₄, 28 Da) or other neutral fragments from the saturated rings. The observation of a base peak corresponding to such a fragment can be a strong piece of structural evidence.
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (m/z) | Key Fragments (m/z) |
| Anthracene | C₁₄H₁₀ | 178.23 | 178 | 179 (M+1), 176 |
| 1,4,5,8,9,10-Hexahydroanthracene | C₁₄H₁₆ | 184.28 | 184 | 128, 130, 129, 91 |
Table 3: Comparative Mass Spectrometry Data.
Standard Operating Procedures for Spectroscopic Analysis
To ensure data integrity and reproducibility, the following standardized protocols should be employed.
Workflow for Sample Analysis
Caption: General workflow for spectroscopic sample analysis.
3.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
3.2. IR Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Processing: Perform a background subtraction using a spectrum of the empty sample compartment.
3.3. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., cyclohexane, ethanol). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 AU at λ_max. [4]2. Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record the spectrum over the desired range (e.g., 200-600 nm). Use a cuvette containing only the solvent as a reference blank.
3.4. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for these types of molecules.
-
Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular ion.
Conclusion
The spectroscopic comparison of 1,4,5,8,9,10-hexahydroanthracene and its precursors, anthraquinone and anthracene, provides a clear and definitive roadmap for monitoring its synthesis. Each technique offers a unique and complementary perspective. NMR confirms the specific carbon-hydrogen framework, IR identifies the presence or absence of key functional groups and hybridization states, UV-Vis tracks the changes in the electronic π-system, and Mass Spectrometry verifies the molecular weight and elemental composition. By leveraging this multi-faceted spectroscopic approach, researchers can proceed with confidence in the structural integrity and purity of their synthesized molecules, a cornerstone of rigorous scientific and developmental work.
References
-
MDPI. (n.d.). Synthesis and Structural Studies of Two New Anthracene Derivatives. Retrieved from [Link] [5]2. PubChem. (n.d.). 1,4,5,8,9,10-Hexahydroanthracene. Retrieved from [Link] [2]3. PubChemLite. (n.d.). 1,4,5,8,9,10-hexahydroanthracene (C14H16). Retrieved from [Link] [6]4. ACS Publications. (1947). The Ultraviolet Absorption Spectra of Anthracene Derivatives. Retrieved from [Link] [7]5. RSC Publishing. (2025). Synthesis, spectroscopic studies and computational modelling of anthracene-bis-N-acetylglyoxylic amide derivative for anion recognition. Retrieved from [Link] [8]6. RSC Publishing. (n.d.). Synthesis of 1,4,5,8,9,12-hexabromododecahydrotriphenylene and its application in constructing polycyclic thioaromatics. Retrieved from [Link] [9]7. Open Access Journals. (n.d.). A Review on Anthracene and Its Derivatives: Applications. Retrieved from [Link] 8. MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link] [10]9. ResearchGate. (2025). Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. Retrieved from [Link] [11]10. ResearchGate. (2006). 1H and 13C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Retrieved from [Link] [12]11. ResearchGate. (2006). Spectroscopic characterization and crystal structure of the 1,2,3,4,5,6-hexahydrophenanthro[1,10,9,8-opqra]perylene. Retrieved from [Link] [13]12. Google Patents. (n.d.). CN111018687B - Synthesis method of 9, 10-anthraquinone. Retrieved from [14]13. OMLC. (n.d.). Anthracene. Retrieved from [Link] [15]14. Chemistry LibreTexts. (2025). 10.3: UV/Vis and IR Spectroscopy. Retrieved from [Link] [4]15. PubChem. (n.d.). 1,2,3,4,5,6-Hexahydroanthracene. Retrieved from [Link] [16]16. Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link] [17]17. Frontiers. (n.d.). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Retrieved from [Link] [18]18. NIST WebBook. (n.d.). 1,4,5,8,9,10-Hexahydroanthracene. Retrieved from [Link] [3]19. University of Wisconsin-River Falls. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link] [19]20. SIELC Technologies. (2018). 9,10-Dihydroanthracene-1,4,5,8,9,10-hexol. Retrieved from [Link] [20]21. Arkat USA. (n.d.). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. Retrieved from [Link] [21]22. ChemRxiv. (n.d.). Photochemical Synthesis of (2E,4Z)-5-(anthracen-9-yl)-2-cyano. Retrieved from [Link] [22]23. Neuman, R. C. (n.d.). 5: Organic Spectrometry. Retrieved from [Link] [1]24. White Rose Research Online. (n.d.). Impact ionization mass spectra of polypyrrole-coated anthracene microparticles: a useful mimic for cosmic polycyclic aromatic hy. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
